
(+)-JQ1
Beschreibung
The Role of Epigenetic Mechanisms in Gene Expression and Disease Pathogenesis
Epigenetic modifications, particularly histone acetylation, are fundamentally linked to the regulation of gene transcription. Acetylation of lysine residues on histone tails can alter chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery. nih.govnih.govmdpi.com Aberrant patterns of histone acetylation are frequently observed in various disease states, contributing to altered gene expression profiles that drive pathology. nih.govmdpi.com
Overview of Bromodomain and Extra-Terminal (BET) Proteins and Their Functions
Bromodomain and Extra-Terminal (BET) proteins constitute a family of epigenetic readers that specifically recognize and bind to acetylated lysine residues. nih.govmdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org This recognition is crucial for transducing the signal carried by acetylated lysine marks into downstream transcriptional events. nih.govwikipedia.org BET proteins function as transcriptional regulators by recruiting transcription factors, coactivators, and the RNA polymerase II machinery to target gene sites, thereby promoting transcriptional elongation. frontiersin.orgencyclopedia.pubresearchgate.net
The mammalian BET protein family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgaacrjournals.orgnih.govnih.gov While BRD2, BRD3, and BRD4 are ubiquitously expressed, BRDT expression is primarily restricted to the male germline. frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org These proteins share a common structural architecture, including two conserved N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgencyclopedia.pubfrontiersin.org BRD4 and BRDT also possess a C-terminal domain (CTD). frontiersin.orgencyclopedia.pubfrontiersin.org
The defining feature of BET proteins is their ability to bind to acetylated lysine residues through their bromodomains. nih.govmdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org This interaction serves as a critical link between histone acetylation and transcriptional regulation. nih.gov By recognizing acetylated histones and transcription factors, BET proteins are recruited to specific genomic loci, including gene promoters and enhancers, particularly super-enhancers, which are crucial for the expression of many genes, including oncogenes. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov This recruitment facilitates the assembly of transcription-promoting complexes and the activation of RNA polymerase II. mdpi.comfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.org Studies suggest that BET bromodomains primarily function as specific readers for lysine acetylation, rather than other types of lysine acylation. frontiersin.org
BET Protein Family Members: BRD2, BRD3, BRD4, and BRDT
Genesis of (+)-JQ1 as a Pioneering BET Bromodomain Inhibitor
The development of small-molecule inhibitors targeting bromodomains has significantly advanced the understanding of their roles in disease. wikipedia.org this compound is a pioneering, cell-permeable small-molecule inhibitor of BET proteins. mdpi.comnih.govwikipedia.org It was developed by the James Bradner laboratory at Brigham and Women's Hospital and named after chemist Jun Qi. wikipedia.org this compound is a thienotriazolodiazepine designed to mimic acetylated lysine. mdpi.comwikipedia.org It binds competitively and specifically to the BD1 and BD2 bromodomains of BET proteins, particularly BRD4, with high affinity. mdpi.comwikipedia.orgaacrjournals.org This binding prevents BET proteins from interacting with acetylated histones and transcription factors, leading to their displacement from chromatin and subsequent modulation of gene expression. mdpi.comnih.govnih.govaacrjournals.org The discovery of this compound, along with I-BET, in 2010, marked a significant step in characterizing small-molecule inhibitors targeting BET bromodomains and revealed their crucial roles in anti-inflammatory and anticancer activities. nih.govfrontiersin.org
Therapeutic Rationale for BET Inhibition Across Diverse Pathological Conditions
The critical role of BET proteins in regulating gene expression, particularly of key oncogenes and inflammatory mediators, has established BET inhibition as a promising therapeutic strategy for a range of diseases. frontiersin.orgwikipedia.orgnih.govfrontiersin.orgresearchgate.net Pharmacological inhibition of BET proteins with bromodomain inhibitors has shown potential in treating various human diseases, including cancer and inflammatory disorders. frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.net this compound, as a representative BET inhibitor, has been extensively studied in preclinical models for its therapeutic potential. wikipedia.orgresearchgate.net
The therapeutic rationale for BET inhibition stems from their involvement in driving aberrant transcription in various diseases. In cancer, BET proteins, especially BRD4, are often found at super-enhancers that control the expression of oncogenes like c-Myc. mdpi.commdpi.comnih.gov Inhibiting BET proteins can lead to the downregulation of these oncogenes, suppressing tumor cell proliferation and inducing apoptosis. nih.govnih.govspandidos-publications.com Beyond cancer, BET proteins are also key regulators of the inflammatory response, controlling the expression of numerous inflammatory genes. frontiersin.orgnih.govbu.edu Inhibiting BET proteins can attenuate inflammatory responses, suggesting their potential in treating inflammatory disorders. frontiersin.orgnih.govbu.edu Furthermore, research has explored the potential of BET inhibition in other conditions, including viral infections, heart disease, and neurological disorders. wikipedia.orgscientificarchives.comspandidos-publications.com
Scope and Significance of Academic Research on this compound
Academic research on this compound has been instrumental in elucidating the biological functions of BET proteins and validating them as therapeutic targets. wikipedia.orgmdpi.com As a first-generation BET inhibitor, this compound has been widely used in laboratory studies to investigate the effects of BET inhibition in various cellular and animal models. wikipedia.orgbmbreports.org Its use has provided critical insights into the mechanisms by which BET proteins regulate gene expression and contribute to disease pathogenesis. mdpi.comnih.govnih.govaacrjournals.orgbu.edu
Studies using this compound have demonstrated its ability to displace BET proteins from chromatin, modulate gene transcription, and exert anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various preclinical settings. mdpi.comnih.govnih.govnih.govbu.edu The extensive academic research conducted with this compound has paved the way for the development of more advanced BET inhibitors and their evaluation in clinical trials. mdpi.comwikipedia.org While this compound itself has limitations for clinical use due to its short half-life, its significance as a research tool in establishing the therapeutic potential of BET inhibition is undeniable. wikipedia.orgmdpi.comresearchgate.net
Eigenschaften
IUPAC Name |
tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155309 | |
Record name | JQ1 Compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268524-70-4 | |
Record name | JQ 1(+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JQ1 Compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268524704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JQ1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JQ1 Compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JQ1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRH0IMX0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Research Findings on + -jq1
Competitive Binding to BET Bromodomains
BET proteins contain conserved bromodomains that act as "readers" of acetylated lysine residues on histone tails and other proteins nih.govthesgc.org. This compound mimics acetylated lysine, allowing it to bind to the bromodomain pockets of BET proteins nih.govncats.iomdpi.com.
This compound binds competitively to the acetyl-lysine binding site within the bromodomains of BET proteins apexbt.comnih.govncats.ioscbt.com. This interaction is characterized by high affinity and specificity for the BET subfamily tocris.cominvivochem.comapexbt.comnih.gov. Co-crystal structures of this compound in complex with BET bromodomains, such as BRD4, reveal excellent shape complementarity with the acetyl-lysine binding cavity nih.govthesgc.org. A key interaction involves a hydrogen bond formed between the triazole ring of this compound and a conserved asparagine residue within the bromodomain pocket (e.g., Asn-140 in BRD4 BD1 and Asn109 in BRDT) mdpi.comresearchgate.netnih.gov. Extensive hydrophobic contacts with regions like the ZA and BC loops also contribute to the binding stability researchgate.netnih.gov.
Studies have quantified the binding affinity of this compound to different BET bromodomains. For instance, this compound binds to the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)) with dissociation constants (Kd) of approximately 50 nM and 90 nM, respectively apexbt.comnih.govncats.io. Comparable binding is observed for both domains of BRD3, while the first bromodomains of BRDT and BRD2 show slightly weaker binding tocris.comnih.gov. This compound demonstrates significantly lower affinity for bromodomains outside the BET family, such as CREBBP tocris.comnih.govthesgc.org.
The competitive nature of this compound binding has been demonstrated in assays where it displaces acetylated histone peptides from BET bromodomains nih.gov. For example, this compound inhibits the binding of a tetra-acetylated Histone H4 peptide to BRD4, with IC50 values in the nanomolar range nih.gov. In contrast, the inactive stereoisomer, (-)-JQ1, shows significantly weaker binding nih.govbpsbioscience.com.
Here is a table summarizing some binding data for this compound:
Protein Target | Bromodomain | Kd (nM) (ITC) | IC50 (nM) (AlphaScreen) |
BRD2 | N-terminal | 128 ± 6.5 | 17.7 ± 0.7 |
BRD3 | N-terminal | 59.5 ± 3.1 | NT |
BRD3 | C-terminal | 82.0 ± 5.3 | NT |
BRD4 | N-terminal | 49.0 ± 2.4 | 76.9 ± 1.7 |
BRD4 | C-terminal | 90.1 ± 4.6 | 32.6 ± 1.8 |
BRDT | N-terminal | 190.1 ± 7.6 | NT |
CREBBP | NT | ND | 12942 ± 640 |
NT: Not Tested, ND: Not Detected. Data compiled from search results tocris.comnih.govthesgc.org.
By competitively binding to the acetyl-lysine sites, this compound prevents BET proteins from interacting with acetylated histones on chromatin patsnap.comncats.iomdpi.com. This displacement is a key event in its mechanism of action patsnap.comnih.govncats.io. Studies using techniques like chromatin immunoprecipitation (ChIP) and fluorescence recovery after photobleaching (FRAP) have shown that this compound treatment leads to the dissociation of BET proteins, particularly BRD4, from nuclear chromatin in cells nih.govncats.iomdpi.com. This displacement is observed at genomic loci where BET proteins are typically enriched, including promoters and enhancers, especially super-enhancers associated with the transcription of key genes like MYC aacrjournals.orgaacrjournals.orgaacrjournals.orgtandfonline.com.
Research indicates that the extent of BET protein displacement and the subsequent transcriptional effects can vary depending on the cell type and the specific genomic region researchgate.nettandfonline.com. While this compound generally reduces BRD4 occupancy at enhancers and promoters genome-wide, the reduction is often more pronounced at super-enhancers aacrjournals.orgmpg.de.
Interaction with Acetylated Lysine Recognition Motifs
Downregulation of Key Oncogenic and Regulatory Gene Expression
A significant consequence of BET inhibition by this compound is the downregulation of a range of genes involved in cell proliferation, survival, and other cancer-related processes. tandfonline.comnih.gov This effect is often linked to the dependence of these genes on BET protein-mediated transcription. nih.gov
Transcriptional Repression of MYC Oncogene
One of the most well-documented effects of this compound is the transcriptional repression of the MYC oncogene. aacrjournals.orgpnas.orgnih.govspandidos-publications.comoncotarget.com MYC is a key transcription factor that plays a critical role in cell proliferation, growth, and survival, and its overexpression is frequently observed in various cancers. aacrjournals.orgpnas.orgspandidos-publications.com this compound treatment leads to a marked decrease in MYC mRNA and protein levels in various cancer cell lines. oncotarget.comaacrjournals.orgpnas.orgnih.gov This repression is thought to occur because BET proteins, particularly BRD4, are crucial for the transcriptional elongation of MYC. aacrjournals.orgnih.gov By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively shuts down MYC transcription. oncotarget.comaacrjournals.orgnih.gov
The suppression of MYC transcription by this compound results in the deregulation of MYC-dependent target genes, contributing to the observed anti-proliferative effects. pnas.orgnih.gov Studies have shown a time- and concentration-dependent decrease in c-Myc protein levels following JQ1 treatment. oncotarget.com
Regulation of NKD2 and Wnt/β-Catenin Signaling
This compound has been shown to regulate the Wnt/β-Catenin signaling pathway, a pathway frequently dysregulated in cancer and involved in cell proliferation and survival. acs.orgnih.govacs.org Specifically, this compound treatment can lead to the upregulation of NKD2 (Naked cuticle homolog 2), a known negative regulator of Wnt/β-Catenin signaling. acs.orgnih.govuniroma2.itwikipathways.orguniroma2.it Concurrently, this compound treatment can result in the downregulation of β-catenin levels. acs.orgnih.gov This dual effect on NKD2 and β-catenin indicates that this compound suppresses Wnt/β-Catenin signaling activity. acs.orgnih.gov
Treatment | NKD2 Levels | β-Catenin Levels | Wnt/β-Catenin Signaling Activity |
Control | Basal | Basal | Basal |
This compound | Increased | Decreased | Suppressed |
Table 1: Effect of this compound on NKD2 and β-Catenin Levels and Wnt/β-Catenin Signaling Activity acs.orgnih.gov
Modulation of MicroRNA-21 (miR-21) Levels
MicroRNAs are small non-coding RNA molecules that regulate gene expression. MiR-21 is an oncogenic microRNA that is often overexpressed in various cancers and contributes to cell proliferation and survival. Studies have demonstrated that this compound treatment leads to the downregulation of miR-21 levels. acs.orgnih.govacs.org This reduction in miR-21 expression can contribute to the anti-proliferative effects of this compound. acs.orgnih.gov Overexpression of miR-21 has been shown to compensate for the proliferation inhibition induced by this compound, further highlighting the role of miR-21 downregulation in this compound's mechanism of action. acs.orgnih.gov
Suppression of Interferon Regulatory Factor 4 (IRF4)-Dependent Transcription
Interferon Regulatory Factor 4 (IRF4) is a transcription factor that plays a role in the survival and proliferation of certain cancer cells, particularly in hematological malignancies like multiple myeloma. google.com While the direct mechanism of this compound's effect on IRF4-dependent transcription was not explicitly detailed in the provided search results, BET inhibitors have been shown to target the IKZF1-IRF4-MYC axis in certain lymphomas. google.com Given that this compound inhibits BET proteins which are involved in transcriptional regulation, it is plausible that this compound could indirectly affect IRF4-dependent transcription in specific cellular contexts.
Decreased High Mobility Group AT-Hook 2 (HMGA2) Expression
High Mobility Group AT-Hook 2 (HMGA2) is a non-histone chromosomal protein that acts as an architectural transcription factor. wikipedia.orgatlasgeneticsoncology.org HMGA2 is frequently overexpressed in various tumors and is associated with malignancy and poor prognosis. wikipedia.orgatlasgeneticsoncology.orgbiorxiv.orgresearchgate.net It plays a role in regulating multiple biological and oncogenic pathways. atlasgeneticsoncology.org While the search results did not provide direct evidence of this compound explicitly decreasing HMGA2 expression, HMGA2 expression can be regulated by various mechanisms, including miRNAs like let-7. wikipedia.orgatlasgeneticsoncology.org Given that BET inhibitors modulate transcription, further research would be needed to determine if this compound directly or indirectly impacts HMGA2 expression. One search result indicated that HMGA2 was downregulated in a specific cell line treated with JQ1, suggesting a potential link. ebi.ac.uk
Selective Inhibition of Cholesterol Biosynthesis and Lipid Metabolism Genes (HMGCS2, APOC1)
Studies have indicated that this compound can selectively inhibit the expression of genes involved in cholesterol biosynthesis and lipid metabolism, specifically HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2) and APOC1 (Apolipoprotein C-I). ebi.ac.ukresearchgate.netnih.govmdpi.comdntb.gov.ua This inhibitory effect has been observed in the context of combination therapy, where this compound augmented the antitumor efficacy of gemcitabine in preclinical models of pancreatic cancer. ebi.ac.ukresearchgate.netnih.gov RNA sequencing data demonstrated approximately a 6-fold selective inhibition of HMGCS2 and APOC1 compared to controls in these models. ebi.ac.ukresearchgate.netnih.gov These proteins play a role in supporting tumor cell proliferation, and their inhibition suggests a mechanism by which this compound contributes to the observed therapeutic effects. researchgate.netnih.govmdpi.com This effect was also associated with the selective inhibition of the LXR/RXR activation pathway. researchgate.netnih.govmdpi.com
Non-Canonical Molecular Glue Mechanism
Recent research has identified this compound as functioning as a molecular glue, a class of small molecules that induce or stabilize interactions between proteins that would otherwise not or only weakly interact. biorxiv.orgbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.netaacrjournals.org This mechanism is distinct from its inhibitory role and involves the stabilization of a specific protein-protein interaction. biorxiv.orgbiorxiv.orgbiorxiv.org
Stabilization of BRD4-Centromere DNA Binding Protein CENP-B Interaction
This compound has been found to act as a molecular glue by stabilizing a direct interaction between BRD4 and Centromere Protein B (CENP-B). biorxiv.orgbiorxiv.orgdntb.gov.uabiorxiv.orgresearchgate.net While BET inhibitors typically disrupt the binding of BRD4 to chromatin, this compound promotes the localization of BRD4 to centromeres by stabilizing its interaction with CENP-B. biorxiv.orgbiorxiv.orgbiorxiv.org This stabilization forms a BRD4-(+)-JQ1-CENP-B ternary complex. biorxiv.orgbiorxiv.org CENP-B is a protein that binds to the alpha-satellite DNA sequences found at centromeres and plays a role in centromere assembly and function. nih.gov
Preclinical Efficacy and Therapeutic Applications of + -jq1
Efficacy in Solid Tumor Models
Cholangiocarcinoma (CCA)
Preclinical studies have investigated the efficacy of (+)-JQ1 in cholangiocarcinoma (CCA), a fatal disease with limited therapeutic options. In patient-derived xenograft (PDX) models of CCA, this compound demonstrated the ability to suppress tumor growth in a model designated CCA2. This growth suppression was observed concurrently with the inhibition of c-Myc protein expression. aacrjournals.orgnih.govdntb.gov.ua However, a second PDX model, CCA1, was found to be insensitive to this compound treatment, with no significant effect on tumor progression or c-Myc expression. aacrjournals.orgnih.govdntb.gov.ua
In the sensitive CCA2 model, this compound induced DNA damage and apoptosis. aacrjournals.orgnih.gov The treatment also led to the downregulation of several c-Myc transcriptional targets that are involved in regulating the cell cycle and DNA repair. aacrjournals.orgnih.gov These findings suggest that the antitumor activity of this compound in CCA, at least in sensitive models, may be mediated through the inhibition of c-Myc and its downstream pathways. aacrjournals.org Further investigation into BET inhibitors like this compound for CCA treatment is warranted. aacrjournals.orgnih.gov
Research Findings in CCA:
Model Type | Sensitivity to this compound | Effect on Tumor Growth | Effect on c-Myc Expression | Other Observed Effects |
CCA2 (PDX) | Sensitive | Suppressed | Inhibited | Induced DNA damage and apoptosis, downregulated cell cycle/DNA repair genes |
CCA1 (PDX) | Insensitive | Unaffected | Unaffected | None observed |
Pancreatic Ductal Adenocarcinoma (PDAC)
This compound has shown preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC). Studies using patient-derived xenograft (PDX) models of PDAC have demonstrated that this compound can reduce relative tumor volume. nih.gov In some PDAC cell lines, this compound treatment has been shown to decrease MYC levels, induce cell death, and reduce tumorigenic features in culture. nih.gov
In mouse models of PDAC, short-term treatment with this compound resulted in reduced MYC expression, decreased proliferation, and increased apoptosis in established tumors. nih.gov this compound treatment also blocked pancreatic cell proliferation and the development of pancreatic intraepithelial neoplastic lesions (PanINs) in a mouse model. nih.govjci.org This was associated with decreased activation of the pro-survival kinase AKT and downregulation of inflammatory regulators like STAT3 and IL6. nih.gov
While some studies suggest c-Myc downregulation as a mechanism nih.gov, others using PDX models did not observe a consistent impact on c-Myc protein expression despite tumor growth suppression. nih.govoaepublish.com Expression profiling in these models identified CDC25B, a regulator of cell cycle progression, as a potential major target of this compound. oaepublish.comoncotarget.com Sensitivity to this compound in PDAC models, both in cell lines and PDXs, has been associated with the expression level of CDC25B. oaepublish.com Higher levels of CDC25B correlated with increased sensitivity to this compound in vitro. oaepublish.com Immunohistochemistry and immunoblot data from in vivo studies showed that this compound decreased CDC25B protein levels in sensitive models. oaepublish.com
Combination studies have also been conducted. This compound has been shown to augment the antitumor efficacy of gemcitabine in preclinical models of PDAC. mdpi.comresearchgate.net The combination of this compound and gemcitabine demonstrated synergistic cytotoxicity in PDAC cell lines such as Panc1, MiaPaCa2, and Su86. mdpi.comresearchgate.net In PDX models, the combination was more effective in inhibiting tumor growth than either agent alone, which was paralleled by increases in the apoptosis marker cleaved caspase 3 and the DNA damage marker γH2AX. mdpi.comresearchgate.net RNA-seq data suggested that the combination selectively inhibited HMGCS2 and APOC1, proteins involved in lipid metabolism, and the LXR/RXR activation pathway. mdpi.comresearchgate.net
Research Findings in PDAC:
Model Type | Effect of this compound Monotherapy | Potential Mechanism(s) | Combination Therapy with Gemcitabine | Outcome of Combination Therapy |
PDX Models | Reduced tumor volume nih.gov, Suppressed tumor growth oncotarget.com | CDC25B inhibition oaepublish.comoncotarget.com, Potential c-Myc independent effects nih.gov | Synergistic in vitro mdpi.comresearchgate.net | Greater efficacy than single agents in vivo mdpi.comresearchgate.net, Increased apoptosis and DNA damage mdpi.comresearchgate.net |
Cell Lines | Decreased MYC levels, induced cell death, decreased tumorigenic features nih.gov | MYC downregulation nih.gov, CDC25B levels correlate with sensitivity oaepublish.com | Synergistic in vitro mdpi.comresearchgate.net | Increased cytotoxicity mdpi.comresearchgate.net, Inhibited colony formation mdpi.com |
Genetically Engineered Mouse Models | Reduced MYC expression, decreased proliferation, increased apoptosis in tumors nih.gov, Blocked PanIN development nih.govjci.org | Inhibition of AKT, STAT3, IL6 nih.gov | Slowed tumor growth, increased survival mdpi.com | More effective than single agents mdpi.com |
Breast Cancer (including Triple-Negative Breast Cancer and Tamoxifen-Resistant Cells)
This compound has been investigated for its preclinical efficacy in various subtypes of breast cancer, including triple-negative breast cancer (TNBC) and tamoxifen-resistant cells.
In tamoxifen-resistant breast cancer cells, this compound has been shown to potently inhibit growth. researchgate.net This effect is associated with the inhibition of BRD3- and BRD4-mediated recruitment of WHSC1 to the ERα gene, which suppresses the classic estrogen receptor-α signaling pathway. tandfonline.com this compound can also block estrogen (E2)-induced transcriptional activation by inhibiting the transition of RNA polymerase II from initiation to elongation. nih.gov In preclinical models of endocrine-resistant breast cancer, this compound has been shown to alter the binding of ER to chromatin and decrease target gene expression. oncotarget.com Combinations of this compound with fulvestrant have resulted in tumor regressions in these models. oncotarget.com
For triple-negative breast cancer (TNBC), this compound has demonstrated the ability to reduce proliferation and induce apoptosis in both triple-negative and ER+ breast cancer cells. tandfonline.com A combination of this compound and the histone deacetylase inhibitor mocetinostat synergistically reduced breast cancer cell viability. tandfonline.com This combination increased the expression of ubiquitin-specific protease 17 family deubiquitinating enzymes, which attenuated the Ras/MAPK pathway. tandfonline.com this compound also synergistically reduced the proliferation of TNBC cells when combined with volasertib, a PLK1 inhibitor. tandfonline.com This combination also decreased the expression of stem cell markers. tandfonline.com
This compound has also been observed to modulate the expression of hypoxia-inducible genes, such as CA9 and VEGF-A, hindering HIF binding to the CA9 promoter. tandfonline.com This resulted in the inhibition of TNBC growth and prevention of xenograft vascularization. tandfonline.com
In a cell culture model of deep intrinsic resistance in breast cancer, this compound treatment sensitized resistant cancer cells to subsequent treatment with doxorubicin and paclitaxel. nih.gov Both sequential and combination treatment with this compound and doxorubicin were effective in overcoming resistance in this model. nih.gov this compound treatment also led to significantly lower levels of PD-L1 protein, suggesting a potential to reduce tumor-mediated immune suppression and improve response to immunotherapy. nih.gov
Research Findings in Breast Cancer:
Breast Cancer Subtype | Key Findings with this compound | Mechanisms Involved | Combination Therapy Findings |
Tamoxifen-Resistant Breast Cancer | Potently inhibited growth researchgate.net, Suppressed growth in culture tandfonline.com | Inhibited BRD3/4-mediated WHSC1 recruitment to ERα gene tandfonline.com, Suppressed ERα signaling tandfonline.com, Blocked E2-induced transcriptional activation nih.gov | Synergistic growth inhibition with mocetinostat tandfonline.com, Tumor regressions with fulvestrant oncotarget.com |
Triple-Negative Breast Cancer | Reduced proliferation, induced apoptosis tandfonline.com, Modulated hypoxia-inducible genes tandfonline.com, Inhibited growth and prevented xenograft vascularization under hypoxia tandfonline.com | Attenuated Ras/MAPK pathway (with mocetinostat) tandfonline.com, Hindered HIF binding tandfonline.com | Synergistic with mocetinostat tandfonline.com, Synergistic with volasertib tandfonline.com, Sensitized resistant cells to doxorubicin and paclitaxel nih.gov |
General Breast Cancer (Resistant Models) | Sensitized resistant cells to chemotherapy (doxorubicin, paclitaxel) nih.gov | Reduced PD-L1 protein levels nih.gov | Effective in overcoming resistance with doxorubicin and paclitaxel (sequential and combination) nih.gov |
Medulloblastoma
This compound has demonstrated significant preclinical activity in medulloblastoma, the most common malignant brain tumor in children, particularly in subtypes characterized by MYC or MYCN amplification. tandfonline.comaacrjournals.orgnih.gov
Treatment with this compound significantly reduced cell proliferation, induced apoptosis, and promoted senescence in various human medulloblastoma cell lines, including HD-BM3, ONS-76, and D-341. tandfonline.comresearchgate.netoncotarget.com It also inhibited self-renewal and induced apoptosis in stem cells. tandfonline.com this compound reduced the expression of MYC-associated proteins like Cyclin D1 and E2F1. tandfonline.comoncotarget.com
Studies have shown that this compound treatment of medulloblastoma cell lines downregulated MYC expression and led to transcriptional deregulation of MYC targets. nih.govoncotarget.com It also significantly altered the expression of genes involved in cell cycle progression and p53 signaling. nih.govoncotarget.com The strongest apoptotic response was observed in MYC-amplified cell lines, such as HD-MB3 and D-341. nih.govresearchgate.net The MYC-amplified HD-MB3 cell line was among the most sensitive to this compound treatment in terms of viability reduction. researchgate.net
In vivo studies using orthotopic xenograft models of MYC-amplified medulloblastoma showed that this compound significantly prolonged survival and reduced tumor growth. aacrjournals.orgnih.govnih.gov Xenografts harvested after this compound treatment showed reduced expression of MYC mRNA and a decreased proliferative index. aacrjournals.orgnih.gov this compound also potently inhibited xenograft tumor growth and significantly prolonged mouse survival in a subcutaneous xenograft model using the HD-MB3 cell line. nih.govoncotarget.com
Research Findings in Medulloblastoma:
Model Type | Effect of this compound | Mechanism(s) Involved | In Vivo Efficacy |
Human Cell Lines | Reduced proliferation, induced apoptosis and senescence tandfonline.comresearchgate.netoncotarget.com, Inhibited self-renewal of stem cells tandfonline.com | Downregulated MYC expression and MYC targets nih.govoncotarget.com, Altered cell cycle and p53 signaling genes nih.govoncotarget.com | Reduced tumor growth, prolonged survival in xenografts aacrjournals.orgnih.govnih.gov |
MYC-Amplified Cell Lines | Stronger apoptotic response nih.govresearchgate.net, More sensitive to viability reduction researchgate.net | Downregulated MYC expression nih.govoncotarget.com | Significant prolongation of survival in orthotopic xenografts aacrjournals.orgnih.gov |
Murine Models | Reduced cell viability (MYC and MYCN overexpression) nih.govresearchgate.net | Reduced MYC and MYCN expression nih.gov | Potently inhibited xenograft tumor growth, significantly prolonged survival nih.govoncotarget.com |
Glioblastoma (GBM)
Glioblastoma (GBM) is a highly aggressive and often lethal adult brain tumor. tandfonline.com Preclinical studies have explored the effects of this compound in GBM models. This compound has been reported to induce marked G1 cell cycle arrest and apoptosis in GBM cells. tandfonline.com This was accompanied by significant changes in the expression of important GBM genes, including c-MYC, p21CIP1/WAF1, hTERT, Bcl-2, and BclxL. tandfonline.com In vivo, orthotopic GBM tumors showed significant growth repression following treatment with this compound. tandfonline.com
While this compound has shown antiproliferative activities in both adherent GBM cell lines and patient-derived glioma sphere (GS) lines, GS lines appeared more resistant to this compound compared to adherent cell lines. oup.com A proportion of cells remained viable at high concentrations of this compound, which was associated with a senescence-like phenotype. oup.com
This compound has been shown to suppress the expression of an interferon-stimulated gene (ISG) signature in GBM models, linked to a loss of BRD4 binding across ISGs. oup.com The expression changes induced by this compound treatment showed similarities to those reported for histone deacetylase inhibitors (HDACi). oup.com
Combination studies have indicated synergistic effects. The combination of this compound and HDAC inhibitors like panobinostat has shown synergistic anti-tumor activity against GBM cells in vitro. nih.gov This combination synergistically inhibited cell viability, markedly inhibited cell proliferation, and induced apoptosis with elevated caspase activity. nih.gov Mechanistic investigations revealed that the combination resulted in stronger repression of GBM-associated oncogenic genes and pathways, as well as higher induction of tumor-suppressive genes, compared to single-agent treatments. nih.gov
Research Findings in Glioblastoma (GBM):
Model Type | Effect of this compound Monotherapy | Mechanism(s) Involved | Combination Therapy Findings |
GBM Cells (General) | Induced G1 cell cycle arrest and apoptosis tandfonline.com, Changed expression of key GBM genes (c-MYC, p21, hTERT, Bcl-2, BclxL) tandfonline.com | Affects expression of genes involved in cell cycle and apoptosis tandfonline.com | Synergistic anti-tumor activity with HDAC inhibitors (e.g., panobinostat) nih.gov, Enhanced inhibition of cell viability and proliferation, increased apoptosis nih.gov |
Adherent GBM Cell Lines | Antiproliferative activity oup.com | Suppressed ISG signature, loss of BRD4 binding oup.com | Stronger repression of oncogenic genes/pathways, higher induction of tumor suppressors with HDACi nih.gov |
Patient-Derived GS Lines | Antiproliferative activity, associated with senescence at high concentrations oup.com | ||
Orthotopic Xenograft Models | Significant growth repression tandfonline.com |
Prostate Cancer
Preclinical studies have investigated the effects of this compound in prostate cancer, including castration-resistant prostate cancer (CRPC). This compound has demonstrated preclinical efficacy in models of c-Myc-driven CRPC by targeting upstream of c-Myc, disrupting BRD4/androgen receptor (AR) interactions, and the subsequent AR-directed transcription of c-Myc. mdpi.com
This compound has been shown to suppress the viability of a panel of CRPC cell lines. researchgate.net In PC3 xenografts, treatment with this compound reduced tumor volume. researchgate.net While this compound can inhibit prostate cancer cell growth, at least in part through MYC and AR suppression researchgate.netaging-us.com, some studies indicate that maintenance of MYC expression can confer de novo resistance to this compound. aging-us.com
Interestingly, some research suggests a complex effect of this compound on prostate cancer cell behavior. While inhibiting cell growth, this compound has been shown to promote invasion and metastasis in prostate cancer in a manner independent of BET protein inhibition in some contexts. researchgate.netnih.gov This pro-invasive effect was linked to the activation of multiple invasion pathways, including EMT, BMP signaling, chemokine signaling, and the focal adhesion pathway. researchgate.net Notably, this compound induced the upregulation of invasion genes through the inhibition of FOXA1, which is an invasion suppressor in prostate cancer. researchgate.net this compound was found to directly interact with and inactivate FOXA1, blocking its repressive function. researchgate.net
Combination therapies have also been explored. This compound has shown a synergistic effect on growth inhibition when combined with the LSD1 inhibitor SP-2509 in castration-resistant prostate cancer cells. aging-us.com
Research Findings in Prostate Cancer:
Model Type | Effect of this compound Monotherapy | Mechanism(s) Involved | Combination Therapy Findings |
CRPC Models | Preclinical efficacy mdpi.com, Suppressed viability of cell lines researchgate.net, Reduced tumor volume in xenografts researchgate.net | Targeting upstream of c-Myc, disrupting BRD4/AR interactions mdpi.com, MYC and AR suppression researchgate.netaging-us.com | Synergistic growth inhibition with LSD1 inhibitor SP-2509 in CRPC cell lines aging-us.com |
Prostate Cancer Cells | Inhibited cell growth researchgate.netnih.gov, Promoted invasion and metastasis (in some contexts, BET-independent) researchgate.netnih.gov | Inhibition of FOXA1, activation of invasion pathways (EMT, BMP, chemokine, focal adhesion) researchgate.net, Potential MYC and AR suppression researchgate.netaging-us.com | |
Transgenic Mouse Models | Increased metastasis to draining lymph nodes (in a Pten-null model) nih.gov | Inhibition of FOXA1 researchgate.net |
Lung Cancer (e.g., Non-Small Cell Lung Cancer)
Preclinical investigations have also explored the potential of this compound in lung cancer, particularly Non-Small Cell Lung Cancer (NSCLC). Research indicates that the efficacy of BET inhibitors like this compound in KRAS-mutant NSCLC may be modulated by the status of LKB1. oncotarget.com
Studies have shown that this compound and BRD4 knockdown can induce apoptosis in KRAS-mutant cell lines. oncotarget.com However, this effect was not observed in the presence of concurrent LKB1 mutation. oncotarget.com Similarly, in a transgenic mouse model, this compound decreased the proliferation of KRAS-mutant tumors but not of tumors with both KRAS and LKB1 mutations. oncotarget.com These findings suggest that LKB1 may play a key role in determining the efficacy of BET inhibitors in KRAS-mutant NSCLC. oncotarget.com
Research Findings in Lung Cancer:
Lung Cancer Subtype | Key Findings with this compound | Modulating Factor | Outcome Based on Modulating Factor |
KRAS-mutant NSCLC | Induced apoptosis in cell lines oncotarget.com, Decreased proliferation in transgenic mouse models oncotarget.com | LKB1 status | Efficacy observed in the presence of wild-type LKB1, but not with concurrent LKB1 mutation oncotarget.com |
Impact on Fibrotic Conditions
Pulmonary Fibrosis
Research indicates that this compound demonstrates anti-fibrotic effects in models of pulmonary fibrosis. In cultured lung fibroblasts from healthy donors, BET inhibitors like this compound were shown to blunt the induction of various pro-fibrotic genes that are responsive to transforming growth factor-beta (TGF-β), including alpha-smooth muscle actin (α-SMA), collagen 1A1, fibronectin, and interleukin-6. nih.gov These compounds also inhibited the migration of lung fibroblasts, a characteristic of the contractile myofibroblast state. nih.gov Similar findings were observed with lung fibroblasts derived from patients with Idiopathic Pulmonary Fibrosis (IPF). nih.gov
In mouse models of pulmonary fibrosis induced by bleomycin or repeated intranasal delivery of TGF-β, this compound was found to suppress the fibrotic progression. nih.gov Specifically, in a bleomycin-induced mouse model, this compound treatment reduced total bronchoalveolar lavage fluid cells and collagen deposition, as indicated by hydroxyproline content in the lungs of injured mice. mdpi.com Another study using a rat model of radiation-induced pulmonary damage found that this compound protected normal lung tissue after irradiation, attenuated radiation-induced pulmonary fibrosis, lung inflammation, and collagen deposition. mdpi.com this compound also repressed the radiation-induced myofibroblast differentiation of normal human lung fibroblasts. mdpi.com
Liver Fibrosis
This compound has also shown promise in preclinical models of liver fibrosis. Studies in cell culture systems and animal models have indicated that BRD4, a target of this compound, promotes the gene expression of collagen type I alpha 1 chain (Col1A1) in response to TGF-β, contributing to fibrosis in the liver. frontiersin.org Inhibition of BRD4 using its specific small interfering RNA (siRNA) or inhibition with this compound has been reported to markedly reduce profibrotic mRNA expression, suppress platelet-derived growth factor (PDGF)-mediated proliferation of hepatic stellate cells (HSCs), and block the activation of HSCs in the carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. frontiersin.org
The BRD4 selective inhibitor this compound has been demonstrated to reverse the fibrosis response in the mouse model of liver fibrosis caused by CCl4. frontiersin.org Furthermore, in a model of schistosomiasis-induced liver fibrosis, this compound treatment ameliorated the fibrosis by suppressing HSC activation and proliferation through the inhibition of JAK2/STAT3 signaling. researchgate.net In vitro treatment of a mouse HSC line with this compound significantly inhibited cell proliferation. researchgate.net Hepatic BRD4 expression has been observed to be upregulated in patients with liver fibrosis of various etiologies and positively correlated with the severity of liver fibrosis. frontiersin.org
Cardiovascular Applications
This compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in the context of pathological cardiac remodeling.
Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure. This compound has demonstrated the ability to ameliorate cardiac hypertrophy in preclinical models. Identified in a high-throughput screen for regulators of cardiomyocyte hypertrophy, this compound dose-dependently blocked agonist-dependent hypertrophy of cultured neonatal rat ventricular myocytes. nih.gov It also reversed the prototypical gene program associated with pathological cardiac hypertrophy. nih.gov
In adult mice subjected to transverse aortic constriction (TAC), a model of pressure overload-induced cardiac hypertrophy, this compound blocked left ventricular hypertrophy and improved cardiac function. nih.govscientificarchives.com BRD4 protein expression has been shown to be increased during cardiac hypertrophy, and hypertrophic stimuli promoted the recruitment of BRD4 to the transcriptional start site of genes like atrial natriuretic factor (ANF), which is associated with increased phosphorylation of local RNA polymerase II. nih.gov this compound has been found to inhibit BRD4 expression and c-myc expression in high glucose-induced cardiac hypertrophy. researchgate.net In streptozotocin-induced diabetic mice, this compound suppressed cardiac fibrosis and improved cardiac function. scientificarchives.comresearchgate.net Inhibition of BRD4 by chronic this compound administration has been shown to alleviate diabetic cardiomyopathy progression in high-fat-diet-fed mice, leading to restoration of normal cardiac function and prevention of hypertrophy, interstitial fibrosis, lipid accumulation, and cardiomyocyte apoptosis. scientificarchives.com
Male Contraceptive Potential
This compound has garnered significant attention for its potential as a non-hormonal male contraceptive agent.
Targeting Bromodomain Testis-Specific Protein (BRDT) and Spermatogenesis
Spermatogenesis, the process of sperm development, involves significant transcriptional regulation and chromatin reorganization, with BRDT playing a crucial role. embopress.org BRDT is a testis-specific member of the BET family of proteins. wikipedia.orgembopress.org this compound is a potent inhibitor of the BET family, including BRDT. wikipedia.orgnih.gov
Preclinical studies in mice have shown that this compound can cross the blood-testis barrier and specifically inhibit BRDT function in spermatocytes and spermatids. nih.govpnas.org Treatment of mice with this compound has been shown to reduce seminiferous tubule area, testis size, and spermatozoa number and motility. nih.govpnas.org Biochemical and crystallographic studies have confirmed that this compound occupies the acetyl-lysine binding pocket of BRDT, preventing its recognition of acetylated histone H4, which is essential for chromatin remodeling during spermatogenesis. nih.gov
Importantly, the inhibitory effects of this compound on spermatogenesis have been shown to cause a complete and reversible contraceptive effect in mice without affecting hormone levels or mating behaviors. embopress.orgnih.govbiorxiv.org While spermatogenic cells can repopulate the testis within weeks after cessation of treatment, full fertility restoration may require a longer recovery period, potentially due to persistent issues with the pachytene transcriptional program crucial for meiotic progression and spermatid development. biorxiv.org These findings establish BRDT as a validated target for male contraception and highlight this compound as a lead compound targeting the male germ cell for reversible contraception. embopress.orgnih.govpnas.org
Cellular and Molecular Responses to + -jq1 Treatment
Cell Growth Regulation
(+)-JQ1 has demonstrated significant effects on regulating cell growth, primarily through inhibiting proliferation and, in some contexts, inducing senescence.
Inhibition of Cell Proliferation
A consistent finding across numerous studies is the potent inhibitory effect of this compound on cell proliferation in various cancer cell types, including pancreatic cancer, leukemia, lymphoma, triple-negative breast cancer, ovarian and endometrial endometrioid carcinoma cells, testicular germ cell tumors, and hepatocellular carcinoma oncotarget.comnih.govnih.govspandidos-publications.comoncotarget.commdpi.comnih.gov. This antiproliferative effect is often dose-dependent oncotarget.commdpi.combmbreports.org. For instance, in endometrial cancer cells, this compound significantly suppressed cell proliferation in a dose-dependent manner oncotarget.com. Similarly, in glioma stem cells, this compound treatment significantly reduced cell viability and inhibited proliferation in a concentration-dependent manner spandidos-publications.com. The inhibition of proliferation by this compound is frequently linked to the downregulation of oncogenes like c-MYC, which plays a critical role in cell proliferation and cancer pathogenesis oncotarget.comnih.govnih.govoncotarget.commdpi.comaacrjournals.orgresearchgate.net.
Table 1: Examples of this compound's Effect on Cell Proliferation in Various Cell Lines
Cell Type | Observed Effect on Proliferation | Key Associated Molecular Change (if reported) | Source |
Pancreatic Cancer Cells | Significantly inhibited | e-century.us | |
Leukemia, Lymphoma, TNBC Cells | Decreased proliferation | Downregulation of c-MYC | oncotarget.comnih.gov |
Ovarian and Endometrial Carcinoma Cells | Significant tumor suppression | Decrease in c-Myc expression | spandidos-publications.com |
Testicular Germ Cell Tumour Cell Lines | Growth arrest | nih.gov | |
Endometrial Cancer Cells (PTEN-positive) | Significantly suppressed | Inhibition of c-Myc, decline in cyclin D1 and CDK4 | oncotarget.com |
Glioma Stem Cells | Significantly inhibited | spandidos-publications.com | |
Chondrosarcoma Cells | Significantly inhibited | Suppression of c-Myc and Bcl-xL | nih.gov |
Rhabdomyosarcoma Cells | Reduced cell number | Associated with MYC downregulation | mdpi.com |
Induction of Cell Senescence
In addition to inhibiting proliferation, this compound has been shown to induce cellular senescence in certain cell types. Senescence is a state of stable and irreversible cell-cycle arrest mdpi.com. Studies in pancreatic adenocarcinoma cells have shown that this compound can significantly promote cell senescence, characterized by increased senescence-associated β-galactosidase (SA-β-gal) activity and elevated levels of senescence-related factors like p15 and p21 e-century.us. Similarly, in chondrosarcoma cells, this compound induced premature senescence nih.gov. Research also suggests that BRD4, a primary target of this compound, plays a role in regulating cellular senescence in gastric cancer cells aacrjournals.org. While this compound can induce senescence, its effect on the Senescence-Associated Secretory Phenotype (SASP) can vary, with some studies indicating little effect on SASP despite inducing senescence e-century.usaacrjournals.org.
Apoptosis Induction
This compound is a known inducer of apoptosis, a programmed cell death pathway, in various cancer cells. This induction often involves the activation of caspase-dependent pathways and the modulation of pro-apoptotic protein expression.
Activation of Caspase-Dependent Pathways (e.g., Cleaved Caspase 3, Cleaved PARP)
Activation of caspases, particularly caspase-3 and caspase-7, and the subsequent cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase), are key hallmarks of apoptosis aacrjournals.org. Numerous studies have demonstrated that this compound treatment leads to the cleavage of caspase-3, caspase-7, and PARP in various cancer cell lines, including lung cancer, testicular germ cell tumors, Ewing sarcoma, ovarian and endometrial endometrioid carcinoma cells, cholangiocarcinoma, hepatocellular carcinoma, and acute myeloid leukemia cells nih.govnih.govspandidos-publications.comaacrjournals.orgnih.govscienceopen.comresearchgate.netoncotarget.comoncotarget.comaacrjournals.org. For instance, in lung cancer cells, the combination of this compound and TRAIL was found to be potent in inducing cleavage of caspase-8, caspase-3, and PARP nih.gov. In testicular germ cell tumor cell lines, treatment with this compound resulted in PARP cleavage scienceopen.com. In Ewing sarcoma cell lines, this compound treatment increased caspase 3/7 activity and led to PARP1 and caspase 7 cleavage researchgate.net.
Table 2: Examples of this compound's Effect on Caspase and PARP Cleavage
Cell Type | Observed Effect on Caspases/PARP Cleavage | Specific Markers Mentioned | Source |
Lung Cancer Cells | Induced cleavage | Caspase-8, Caspase-3, PARP | nih.gov |
Testicular Germ Cell Tumour Cell Lines | Resulted in PARP cleavage | PARP | nih.govscienceopen.com |
Ewing Sarcoma Cell Lines | Increased activity and cleavage | Caspase 3/7, PARP1, Caspase 7 | researchgate.net |
Ovarian and Endometrial Carcinoma Cells | Increase in apoptosis markers | Cleaved PARP | spandidos-publications.com |
Cholangiocarcinoma (PDX model) | Increased levels | Cleaved caspase 3, Cleaved PARP | nih.gov |
Hepatocellular Cancer Cells | Induced cleavage | Caspase-9, Caspase-3, PARP | oncotarget.com |
Acute Myeloid Leukemia Cells | Increased levels | Cleaved caspase-3, PARP | aacrjournals.org |
Hepatocellular Carcinoma (Xenograft) | Activation of apoptotic signaling | PARP cleavage, caspase-3 activation | oncotarget.com |
Small Cell Lung Cancer (Xenograft) | Significantly increased | Cleaved caspase 3 | aacrjournals.org |
Upregulation of Pro-apoptotic Proteins (e.g., BIM)
The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family is crucial in determining cell fate oncotarget.com. This compound has been shown to influence this balance by upregulating pro-apoptotic proteins, notably BIM (BCL-2-like protein 11). Studies in hepatocellular carcinoma cells revealed that this compound treatment led to rapid and dramatic BIM upregulation at both the mRNA and protein levels, and that BIM suppression rescued these cells from this compound-induced apoptosis oncotarget.comresearchgate.net. Similarly, in T-cell acute lymphoblastic leukemia cell lines, this compound treatment led to BIM upregulation at the mRNA level harvard.edu. In MYCN-amplified small cell lung cancer cell lines, this compound induced BIM protein upregulation nih.gov. This upregulation of BIM by this compound is often linked to the inhibition of MYC, which can repress BIM expression oncotarget.comresearchgate.netharvard.edunih.gov.
Cell Cycle Progression Modulation
This compound treatment significantly impacts the cell cycle, typically leading to cell cycle arrest, most commonly in the G1 phase. This arrest prevents cells from progressing through the cell cycle and dividing. Studies in various cancer cell types, including leukemia, lymphoma, triple-negative breast cancer, testicular germ cell tumors, endometrial cancer, Ewing sarcoma, glioma stem cells, chondrosarcoma, and rhabdomyosarcoma cells, have demonstrated that this compound induces cell cycle arrest oncotarget.comnih.govnih.govoncotarget.commdpi.comnih.govspandidos-publications.com. For example, in endometrial cancer cells, this compound induced significant G1 phase arrest oncotarget.com. In testicular germ cell tumor cell lines, this compound treatment led to an accumulation of cells in the G1/G0 phase nih.gov. In Ewing sarcoma cell lines, this compound treatment resulted in a reduction of cells in the G2-M phase and an increase in the G1 phase researchgate.net. The cell cycle arrest induced by this compound is often associated with the downregulation of c-MYC and the modulation of cell cycle regulatory proteins like cyclin D1, CDK4, p21, and p27 oncotarget.commdpi.comnih.govaacrjournals.org.
Table 3: Examples of this compound's Effect on Cell Cycle Progression
Cell Type | Observed Effect on Cell Cycle Progression | Specific Phase Arrest/Changes Mentioned | Key Associated Molecular Changes (if reported) | Source |
Leukemia, Lymphoma, TNBC Cells | Cell cycle arrest | oncotarget.comnih.gov | ||
Testicular Germ Cell Tumour Cell Lines | Induced cell cycle arrest | G1/G0 arrest, decrease in S-phase | nih.govscienceopen.com | |
Endometrial Cancer Cells (PTEN-positive) | Induced G1 phase arrest | G1 phase arrest | Sharp decline in cyclin D1 and CDK4 expression | oncotarget.com |
Ewing Sarcoma Cell Lines | Blocked cell cycle progression | Reduction in G2-M, increase in G1, extension of S in some lines | researchgate.net | |
Glioma Stem Cells | Inhibited cell cycle progression | Increased percentage in G1, reduced in S | spandidos-publications.com | |
Chondrosarcoma Cells | Induced marked G1-phase arrest | G1-phase arrest | Upregulation of p21, p27, Cyclin D1; downregulation of Cyclin E2 | nih.gov |
Rhabdomyosarcoma Cells | Induced cell cycle arrest | Increase of events in the G0/G1 phase | Increased levels of p21 and p27 | mdpi.com |
G1 Cell Cycle Arrest
A prominent effect of this compound is the induction of G1 cell cycle arrest. nih.govnih.govoncotarget.comspandidos-publications.commdpi.com Studies in testicular germ cell tumor (TGCT) cell lines, glioma stem cells (GSCs), and oral squamous cell carcinoma cells have demonstrated a significant increase in the percentage of cells in the G1 phase following this compound treatment. nih.govnih.govspandidos-publications.com This accumulation of cells in G1 is often accompanied by a decrease in the proportion of cells in the S phase. nih.govspandidos-publications.com In mesenchymal stem cells (MSCs), this compound has been shown to cause p21-mediated cell cycle arrest in G1. oncotarget.comresearchgate.net
Alterations in S and G2/M Phase Distribution
Consistent with G1 arrest, this compound treatment typically leads to a reduction in the percentage of cells in the S phase. nih.govspandidos-publications.com While a notable effect on the percentage of cells in the G2/M phase has been observed in some cell types, the primary arrest point is often G1. nih.gov However, in Sertoli cells, this compound treatment can lead to an accumulation of cells in the G2/M phase, indicative of a G2/M cell cycle arrest. nih.gov
Here is a summary of cell cycle effects observed in different cell types:
Cell Type | This compound Effect on Cell Cycle | Primary Arrest Phase | Source |
TGCT cell lines | Cell cycle arrest | G1/G0 | nih.govresearchgate.net |
Glioma Stem Cells (GSCs) | Impeded cell cycle progression | G1 | nih.gov |
Mesenchymal Stem Cells (MSCs) | Cell cycle arrest | G1 | oncotarget.comresearchgate.net |
Oral Squamous Carcinoma Cells | Cell cycle arrest | G1 | spandidos-publications.com |
Sertoli cells | Cell cycle arrest | G2/M | nih.gov |
Cellular Differentiation Processes
This compound has been shown to influence cellular differentiation, particularly in the context of embryonal carcinoma cells and pluripotency. nih.govresearchgate.net
Induction of Mesodermal Differentiation in Embryonal Carcinoma Cells
In embryonal carcinoma (EC) cell lines, which are a subset of non-seminoma TGCTs and represent a stem cell population, this compound treatment can induce differentiation. nih.govresearchgate.netuni-bonn.de This differentiation primarily leads to the induction of mesodermal differentiation markers. nih.govresearchgate.net This effect is not observed in other cell types like human fibroblasts or Sertoli cells. nih.gov
Downregulation of Pluripotency Factors
A key molecular mechanism underlying the differentiation induced by this compound in EC cells is the downregulation of pluripotency factors. nih.govresearchgate.netuni-bonn.de Studies have shown that this compound represses the pluripotency circuitry in TGCT cell lines, leading to differentiation. nih.gov Specific pluripotency-associated genes like GDF3, POU5F1 (OCT4), and LIN28 are downregulated in EC cell lines upon this compound treatment. nih.gov In mouse embryonic stem cells, this compound treatment has also been reported to induce spontaneous differentiation by downregulating pluripotent genes, including Oct4, Sox2, Nanog, Klf4, and c-Myc. oncotarget.comsciengine.com
Here is a summary of differentiation effects:
Cell Type | This compound Effect on Differentiation | Key Molecular Changes | Source |
Embryonal Carcinoma (EC) cells | Induction of differentiation | Downregulation of pluripotency factors, Induction of mesodermal markers | nih.govresearchgate.netuni-bonn.de |
MSCs | Induced differentiation | Downregulation of WNT signaling | oncotarget.comnih.gov |
Mouse ESCs | Induced spontaneous differentiation | Downregulation of pluripotency genes (Oct4, Sox2, Nanog, Klf4, c-Myc) | oncotarget.comsciengine.com |
DNA Damage and Stress Response Activation
This compound treatment can lead to the activation of DNA damage and cellular stress response pathways. nih.govresearchgate.netfigshare.com
Increased DNA Damage Markers (e.g., γH2AX)
Treatment with this compound has been shown to increase the levels of DNA damage markers, such as phosphorylated histone H2AX (γH2AX). nih.govmdpi.comresearchgate.net γH2AX is an early cellular response to DNA strand breaks and serves as a marker for DNA damage. researchgate.net Increased γH2AX levels have been observed in various cell lines and in vivo models following this compound exposure. nih.govmdpi.comresearchgate.net This increase in DNA damage markers suggests that this compound can induce DNA damage or interfere with DNA repair processes. nih.gov Studies have indicated that this compound may increase γH2AX levels by inhibiting the expression of DNA repair proteins like Ku80 and RAD51. nih.gov
Here is a summary of DNA damage and stress response effects:
Cell Type/Model | This compound Effect | Key Markers/Pathways Involved | Source |
TGCT cell lines | Up-regulation of DNA damage and stress sensors | Genes indicative of DNA damage and stress response | nih.govresearchgate.netfigshare.com |
Pancreatic Ductal Adenocarcinoma (PDAC) cells and tumors | Increased DNA damage marker | γH2AX | nih.govmdpi.comresearchgate.net |
Cells with HEXIM1 depletion | Accumulated DNA damage early during treatment | γH2AX, 53BP1 foci | bham.ac.uk |
Cholangiocarcinoma (CCA) PDX model (JQ1-sensitive) | Induced DNA damage and apoptosis | DNA damage markers, apoptosis markers | aacrjournals.org |
Signaling Pathway Dysregulation
This compound has been shown to dysregulate several key signaling pathways involved in cell growth, survival, and proliferation.
p53 Signaling Alterations
The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress and DNA damage google.comsemanticscholar.org. Mutations in the TP53 gene are common in human cancers google.comsemanticscholar.org. Reactivating p53 function is a significant strategy in cancer therapy semanticscholar.org. While direct evidence from the search results on how this compound specifically alters p53 signaling is not provided, the impact of this compound on DNA repair mechanisms and cell cycle control suggests a potential interplay with the p53 pathway. Compounds that induce nucleolar disruption can activate p53 through the RPL11/HDM2 pathway oup.com. Inhibiting Chk1, which can be indirectly affected by BET inhibition, is also known to reactivate the p53 pathway unpad.ac.id.
Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions
Information specifically detailing the direct interaction of this compound with the EGFR and HER2 pathways was not prominently found within the search results. The provided search results primarily focus on this compound's role as a BET inhibitor and its effects on transcription, inflammatory responses, and other pathways like Wnt and potentially FOXO.
Interleukin-6 (IL-6) Secretion Inhibition
This compound has been shown to inhibit the secretion of Interleukin-6 (IL-6). In human pulmonary microvascular endothelial cells (HPMEC), this compound inhibits IL-6 expression and proliferation. Studies in multiple myeloma (MM) cells demonstrated that this compound significantly reduced lipopolysaccharide-induced IL-6 secretion and inhibited IL-6 transcription. Furthermore, in macrophages, this compound treatment resulted in a significant decrease in IL-6 production, with levels being approximately 90% lower in the presence of this compound compared to controls. This reduction in IL-6 protein levels was consistent with analyses of IL-6 mRNA. In a murine periodontitis model, systemic administration of this compound significantly reduced inflammatory cytokine expression levels in gingival tissue, including IL-6.
Cell Type / Model | Stimulus (if any) | Effect on IL-6 Secretion/Expression | Fold Change / Reduction (%) | Source |
Human pulmonary microvascular endothelial cells | Not specified | Inhibition of expression | Not quantified | |
Multiple Myeloma cells | Lipopolysaccharide | Reduced secretion, Inhibited transcription | Significant reduction | |
RAW 264.7 macrophages | LPS | 90% lower production | ~90% decrease | |
Murine periodontitis model (gingival tissue) | Periodontitis induction | Significantly reduced expression | Significant reduction |
Forkhead Box Protein O (FOXO) Family Activity Changes
Analysis of transcription factor motifs integrated with RNA-Seq and ChIP-Seq data in a mouse model of Huntington's disease revealed potentially altered activity of the FOXO family in the cortex of mice treated with this compound. While this suggests a potential interaction or influence of this compound on FOXO activity, the precise nature and extent of these changes were not detailed in the provided snippets. In prostate cancer, one study indicated that this compound induced upregulation of invasion genes through inhibition of Forkhead box protein A1 (FOXA1), suggesting a BET-independent mechanism where this compound directly interacted with FOXA1 and inactivated its repressor function.
Epithelial-Mesenchymal Transition (EMT) Inhibition
This compound has been shown to inhibit Epithelial-Mesenchymal Transition (EMT) in various contexts. In pancreatic adenocarcinoma cells, this compound inhibited EMT and the Wnt signaling pathway. Western blot analysis in these cells demonstrated that this compound inhibited N-cadherin expression and decreased β-catenin, a key component of the Wnt signaling pathway and downstream of EMT. In renal cell carcinoma, inhibition of BRD4, a target of this compound, prevented EMT progression both in vitro and in vivo, evidenced by increased epithelial-related proteins and decreased mesenchymal-associated proteins. This effect was linked to the activation of pyroptosis. In a model of AngII-induced renal damage leading to fibrosis, this compound restored changes in EMT-related proteins, suppressing vimentin and increasing epithelial markers like E-cadherin and Zo-1. Studies in breast cancer cells also indicated that BRD4 inhibition suppresses EMT. However, it's worth noting that one study in prostate cancer found that this compound promoted invasion and metastasis, activating multiple invasion pathways including EMT, in a BET-independent manner by inhibiting FOXA1. Conversely, another study on BET proteins and EMT in breast cancer suggested that pan-BET inhibition with this compound most closely parallels BRD2 silencing and opposes BRD3 or BRD4 targeting in controlling EMT transcription factors, indicating complex and potentially opposing roles of different BET proteins in EMT.
Cell Type / Model | Effect on EMT | Key Markers Affected (Examples) | Associated Pathways (if any) | Source |
Pancreatic adenocarcinoma cells | Inhibited EMT | N-cadherin (decreased), β-catenin (decreased) | Wnt signaling | |
Renal cell carcinoma (in vitro & vivo) | Prevented EMT progression | Increased epithelial, decreased mesenchymal | Pyroptosis, NF-κB-NLRP3-caspase-1 | |
AngII-induced renal damage (fibrosis) | Restored changes in EMT-related proteins | Vimentin (suppressed), E-cadherin (increased), Zo-1 (increased) | Not specified | |
Breast cancer cells | Suppression of EMT (via BRD4 inhibition) | Not specified | Not specified | |
Prostate cancer | Promoted invasion and metastasis (BET-independent) | Multiple invasion pathways | FOXA1 inhibition | |
Breast cancer (BET protein study) | Pan-BET inhibition parallels BRD2 silencing | SNAI1, SNAI3, TWIST1, ZEB1, ZEB2 (downregulated) | Not specified |
Senescence-Associated Secretory Phenotype (SASP) Regulation
The effect of this compound on the Senescence-Associated Secretory Phenotype (SASP) appears context-dependent or complex. In pancreatic adenocarcinoma cells, this compound significantly inhibited proliferation and induced cell senescence but had little effect on the SASP. However, other research indicates that the SASP is regulated by BRD4, and inhibition of BRD4 by this compound blocked the SASP in a model of oncogene-induced senescence (OIS), thereby affecting senescence surveillance in vivo. This compound treatment has been shown to blunt the SASP, affecting the production of cytokines such as IL-1α, IL-1β, IL-6, and IL-8. This suggests a role for BRD4 in maintaining the SASP program. During senescence, BRD4 occupancy at senescence-activated super enhancers flanking SASP-related genes has been observed, and this compound can disrupt this.
Context / Model | Effect on SASP | Key SASP Components Affected (Examples) | Associated Proteins/Pathways | Source |
Pancreatic adenocarcinoma cells | Little effect | GROα, IL-6 (mRNA expression detected) | Not specified | |
Oncogene-induced senescence (OIS) model | Blocked SASP | IL-1α, IL-1β, IL-6, IL-8 production | BRD4, Super enhancers | |
DNA damage-induced senescence | Blunted SASP | Not specified | BRD4 |
Chromatin Remodeling and Epigenetic Alterations
As a BET inhibitor, this compound affects chromatin remodeling by disrupting the interaction of BET proteins with acetylated histones. BET proteins, such as BRD4, bind to acetylated histones to assemble chromatin complexes and transcription activators at specific promoter sites. This compound inhibits this interaction, leading to an alteration of downstream signaling events. In macrophages, this compound treatment prevented LPS-induced changes in chromatin at distal regulatory elements associated with inflammatory genes, particularly in regions containing motifs for AP-1 and IRF transcription factors. This resulted in the attenuation of inflammatory gene expression. Chromatin immunoprecipitation (ChIP) assays have shown that this compound inhibits the recruitment of BRD4 to the promoter complexes of genes like MYC and Ccnd1, leading to decreased expression. This compound has been shown to neutralize BRD4 enrichment at several gene promoter regions, including NF-κB, TNF-α, c-Fos, and NFATc1. Studies also indicate that acetylated chromatin can act as a nucleator for BRD4 condensation, and this compound, by disrupting chromatin binding, can affect the formation and dynamics of BRD4 puncta.
Epidermal Growth Factor Receptor (EGFR) and HER2 Pathway Interactions
Information specifically detailing the direct interaction of this compound with the EGFR and HER2 pathways was not prominently found within the search results. The provided search results primarily focus on this compound's role as a BET inhibitor and its effects on transcription, inflammatory responses, and other pathways like Wnt and potentially FOXO.
Interleukin-6 (IL-6) Secretion Inhibition
This compound has been shown to inhibit the secretion of Interleukin-6 (IL-6). In human pulmonary microvascular endothelial cells (HPMEC), this compound inhibits IL-6 expression and proliferation. Studies in multiple myeloma (MM) cells demonstrated that this compound significantly reduced lipopolysaccharide-induced IL-6 secretion and inhibited IL-6 transcription. Furthermore, in macrophages, this compound treatment resulted in a significant decrease in IL-6 production, with levels being approximately 90% lower in the presence of this compound compared to controls. This reduction in IL-6 protein levels was consistent with analyses of IL-6 mRNA. In a murine periodontitis model, systemic administration of this compound significantly reduced inflammatory cytokine expression levels in gingival tissue, including IL-6.
Cell Type / Model | Stimulus (if any) | Effect on IL-6 Secretion/Expression | Fold Change / Reduction (%) | Source |
Human pulmonary microvascular endothelial cells | Not specified | Inhibition of expression | Not quantified | |
Multiple Myeloma cells | Lipopolysaccharide | Reduced secretion, Inhibited transcription | Significant reduction | |
RAW 264.7 macrophages | LPS | 90% lower production | ~90% decrease | |
Murine periodontitis model (gingival tissue) | Periodontitis induction | Significantly reduced expression | Significant reduction |
Forkhead Box Protein O (FOXO) Family Activity Changes
Analysis of transcription factor motifs integrated with RNA-Seq and ChIP-Seq data in a mouse model of Huntington's disease revealed potentially altered activity of the FOXO family in the cortex of mice treated with this compound. While this suggests a potential interaction or influence of this compound on FOXO activity, the precise nature and extent of these changes were not detailed in the provided snippets. In prostate cancer, one study indicated that this compound induced upregulation of invasion genes through inhibition of Forkhead box protein A1 (FOXA1), suggesting a BET-independent mechanism where this compound directly interacted with FOXA1 and inactivated its repressor function.
Epithelial-Mesenchymal Transition (EMT) Inhibition
This compound has been shown to inhibit Epithelial-Mesenchymal Transition (EMT) in various contexts. In pancreatic adenocarcinoma cells, this compound inhibited EMT and the Wnt signaling pathway. Western blot analysis in these cells demonstrated that this compound inhibited N-cadherin expression and decreased β-catenin, a key component of the Wnt signaling pathway and downstream of EMT. In renal cell carcinoma, inhibition of BRD4, a target of this compound, prevented EMT progression both in vitro and in vivo, evidenced by increased epithelial-related proteins and decreased mesenchymal-associated proteins. This effect was linked to the activation of pyroptosis. In a model of AngII-induced renal damage leading to fibrosis, this compound restored changes in EMT-related proteins, suppressing vimentin and increasing epithelial markers like E-cadherin and Zo-1. Studies in breast cancer cells also indicated that BRD4 inhibition suppresses EMT. However, it's worth noting that one study in prostate cancer found that this compound promoted invasion and metastasis, activating multiple invasion pathways including EMT, in a BET-independent manner by inhibiting FOXA1. Conversely, another study on BET proteins and EMT in breast cancer suggested that pan-BET inhibition with this compound most closely parallels BRD2 silencing and opposes BRD3 or BRD4 targeting in controlling EMT transcription factors, indicating complex and potentially opposing roles of different BET proteins in EMT.
Cell Type / Model | Effect on EMT | Key Markers Affected (Examples) | Associated Pathways (if any) | Source |
Pancreatic adenocarcinoma cells | Inhibited EMT | N-cadherin (decreased), β-catenin (decreased) | Wnt signaling | |
Renal cell carcinoma (in vitro & vivo) | Prevented EMT progression | Increased epithelial, decreased mesenchymal | Pyroptosis, NF-κB-NLRP3-caspase-1 | |
AngII-induced renal damage (fibrosis) | Restored changes in EMT-related proteins | Vimentin (suppressed), E-cadherin (increased), Zo-1 (increased) | Not specified | |
Breast cancer cells | Suppression of EMT (via BRD4 inhibition) | Not specified | Not specified | |
Prostate cancer | Promoted invasion and metastasis (BET-independent) | Multiple invasion pathways | FOXA1 inhibition | |
Breast cancer (BET protein study) | Pan-BET inhibition parallels BRD2 silencing | SNAI1, SNAI3, TWIST1, ZEB1, ZEB2 (downregulated) | Not specified |
Senescence-Associated Secretory Phenotype (SASP) Regulation
The effect of this compound on the Senescence-Associated Secretory Phenotype (SASP) appears context-dependent or complex. In pancreatic adenocarcinoma cells, this compound significantly inhibited proliferation and induced cell senescence but had little effect on the SASP. However, other research indicates that the SASP is regulated by BRD4, and inhibition of BRD4 by this compound blocked the SASP in a model of oncogene-induced senescence (OIS), thereby affecting senescence surveillance in vivo. This compound treatment has been shown to blunt the SASP, affecting the production of cytokines such as IL-1α, IL-1β, IL-6, and IL-8. This suggests a role for BRD4 in maintaining the SASP program. During senescence, BRD4 occupancy at senescence-activated super enhancers flanking SASP-related genes has been observed, and this compound can disrupt this.
Context / Model | Effect on SASP | Key SASP Components Affected (Examples) | Associated Proteins/Pathways | Source |
Pancreatic adenocarcinoma cells | Little effect | GROα, IL-6 (mRNA expression detected) | Not specified | |
Oncogene-induced senescence (OIS) model | Blocked SASP | IL-1α, IL-1β, IL-6, IL-8 production | BRD4, Super enhancers | |
DNA damage-induced senescence | Blunted SASP | Not specified | BRD4 |
Chromatin Remodeling and Epigenetic Alterations
As a BET inhibitor, this compound affects chromatin remodeling by disrupting the interaction of BET proteins with acetylated histones. BET proteins, such as BRD4, bind to acetylated histones to assemble chromatin complexes and transcription activators at specific promoter sites. This compound inhibits this interaction, leading to an alteration of downstream signaling events. In macrophages, this compound treatment prevented LPS-induced changes in chromatin at distal regulatory elements associated with inflammatory genes, particularly in regions containing motifs for AP-1 and IRF transcription factors. This resulted in the attenuation of inflammatory gene expression. Chromatin immunoprecipitation (ChIP) assays have shown that this compound inhibits the recruitment of BRD4 to the promoter complexes of genes like MYC and Ccnd1, leading to decreased expression. This compound has been shown to neutralize BRD4 enrichment at several gene promoter regions, including NF-κB, TNF-α, c-Fos, and NFATc1. Studies also indicate that acetylated chromatin can act as a nucleator for BRD4 condensation, and this compound, by disrupting chromatin binding, can affect the formation and dynamics of BRD4 puncta.
Histone Acetylation Dynamics (e.g., H3K27me3, H3K4me3, H3K27ac)
This compound influences gene expression by affecting the recognition of histone acetylation marks by BET proteins, although its direct impact on the levels of these marks can vary. BRD4, a primary target of this compound, binds to enhancers with histone H3 acetylated at lysine 27 (H3K27ac) and to promoter regions. H3K27ac is a hallmark of transcriptionally active enhancers and promoters. This compound treatment has been observed to decrease the levels of H3K27ac. BRD4 also co-localizes with H3K4me3 and RNA polymerase II at promoter regions. H3K4me3 is typically found at the transcription start sites of actively transcribed genes. Studies have shown that this compound treatment can lead to a profound decline in the levels of H3K4me3. Most genes downregulated by this compound exhibited decreased H3K4me3 occupancy at their promoters.
While this compound disrupts the binding of BET proteins to acetylated histones, its effect on the global levels of histone acetylation marks like H3K4me3 and H3K27ac can be modest or context-dependent. Some studies suggest that while BRD4 occupancy changes with this compound treatment, the underlying epigenetic states may not be significantly altered. However, other research indicates that this compound can lead to alterations in H3K4me3 and H3K27ac signals in specific tissues, such as the cortex in a Huntington's disease mouse model.
Regarding H3K27me3, a mark associated with poised or inactive enhancers, one study in colon cancer cells showed that this compound treatment resulted in a significant decrease in H3K27me3 enrichment at the p16 promoter, thereby lifting the repression of p16 expression.
Histone Modification | Typical Location/Association | Effect of this compound Treatment | Observed Change in Levels/Enrichment | Source |
H3K27ac | Active promoters and enhancers | BRD4 binds to these sites; this compound disrupts BRD4 binding | Decrease observed in some studies | |
H3K4me3 | Transcription start sites of active genes | Co-localizes with BRD4 at promoters; this compound affects occupancy | Profound decline observed in some studies | |
H3K27me3 | Poised or inactive enhancers | Can affect enrichment at specific promoters | Significant decrease observed at p16 promoter |
Preferential Repression of Super-Enhancer Associated Genes
This compound treatment has been shown to preferentially repress genes associated with super-enhancers pnas.orgoncotarget.com. Super-enhancers are large clusters of enhancers that are densely occupied by master transcription factors, co-regulators, and BET proteins like BRD4 pnas.orgijbs.com. These regions are crucial for driving the high-level expression of genes that define cell identity and often include key oncogenes in cancer cells pnas.orgijbs.comspandidos-publications.com. JQ1's ability to displace BRD4 from these super-enhancer regions leads to a disproportionate downregulation of the genes they regulate compared to genes associated with typical enhancers nih.govspandidos-publications.comashpublications.org. This selective effect on super-enhancer-driven transcription is considered a key mechanism by which this compound exerts its anti-proliferative and anti-tumor effects nih.govspandidos-publications.comashpublications.org.
Impact on Gene Promoter Regions and Oncogenic Transcription Factor Co-localization (e.g., E2F1)
While this compound is known for its impact on super-enhancers, it also affects gene promoter regions, particularly those co-occupied by BET proteins and oncogenic transcription factors such as E2F1 and MYC nih.govnih.govresearchgate.net. Studies have indicated that BRD4 can co-localize with E2F1 and MYC at promoter regions, especially at "cell type-common" BRD4 binding sites which are found across multiple cell lines and are functionally important for tumorigenesis nih.govresearchgate.net. This co-localization suggests a role for BET proteins as co-activators in the transcription of genes regulated by these factors nih.gov. Although JQ1 treatment can lead to a decrease in MYC transcript and protein levels, its effect on E2F1 protein levels appears to be less pronounced in some contexts ashpublications.orgnih.gov. However, BET bromodomains may function at regulatory elements of E2F1 target genes, acting as co-activators of E2F1-dependent transcription without necessarily altering E2F1 abundance itself nih.gov. Genome-wide analyses using techniques like ChIP-seq have confirmed the co-localization of BRD4 and E2F1 at active promoters nih.gov. The selective decrease in BRD4 binding at E2F1-driven genes following JQ1 treatment is consistent with BET proteins' involvement in E2F1-mediated transcription nih.gov.
Global Transcriptional Reprogramming
This compound induces global transcriptional reprogramming in target cells, altering the expression profiles of numerous genes. This reprogramming is a direct consequence of its impact on BET protein binding to chromatin and the subsequent disruption of transcriptional regulation nih.govhaematologica.org.
Gene Expression Profile Changes Identified by RNA Sequencing
RNA sequencing (RNA-seq) has been widely used to identify the gene expression profile changes induced by this compound treatment nih.govhaematologica.orgoup.commit.edu. These studies reveal that JQ1 treatment leads to significant changes in the expression levels of a substantial number of genes, although the specific genes affected can vary depending on the cell type and context nih.govhaematologica.orgoup.commit.edu. For instance, in LPS-stimulated microglial cells, JQ1 selectively reduced the expression of numerous pro-inflammatory genes, cytokines, and chemokines nih.gov. In erythroleukemia cell lines, RNA-seq confirmed gene expression changes related to globin expression and revealed that JQ1 suppresses immune-activation pathways haematologica.org. While significant changes in gene expression are associated with JQ1 treatment, these changes are not always specific to genes altered in particular disease states, as observed in studies on Huntington's disease models oup.commit.edu. The number of differentially expressed genes can also vary between different tissues within the same organism following JQ1 treatment oup.com.
An example of gene expression changes observed via RNA-seq in LPS-stimulated BV-2 microglial cells treated with JQ1 is shown below.
Gene Name | Fold Change (LPS vs Control) | Fold Change (LPS + JQ1 vs LPS) |
Irf9 | Upregulated | Reduced |
Irf1 | Upregulated | Reduced |
Irak3 | Upregulated | Reduced |
Ccl2 | Upregulated | Reduced |
Ccl7 | Upregulated | Reduced |
Ccl4 | Upregulated | Reduced |
Ccl12 | Upregulated | Reduced |
Cxcl10 | Upregulated | Reduced |
Ptgs2 | Upregulated | Reduced |
Irg1 | Upregulated | Reduced |
Il1a | Upregulated | Reduced |
Note: Data is illustrative based on findings where JQ1 reduced the expression of LPS-upregulated genes nih.gov. Specific fold change values may vary depending on experimental conditions.
Dysregulation of Super-Enhancer Related long Non-coding RNAs (lncRNAs) and messenger RNAs (mRNAs)
Super-enhancers play a critical role in regulating the expression of both protein-coding genes (mRNAs) and long non-coding RNAs (lncRNAs) ijbs.comnih.govnih.gov. This compound, by targeting BRD4 at super-enhancers, affects the transcription of genes associated with these regulatory regions, including both lncRNAs and mRNAs peerj.comnih.govnih.gov. Studies have shown that JQ1 can significantly impact the expression profile of super-enhancer-related lncRNAs and mRNAs peerj.comnih.gov. For instance, research in cervical cancer cells demonstrated that JQ1 treatment altered the expression profiles of both SE-lncRNAs and their associated mRNAs peerj.comnih.gov. BRD4 is known to associate with enhancer-directed transcripts (eRNAs) produced from BRD4-bound enhancers, and this interaction can enhance BRD4 binding and transcriptional activity nih.gov. JQ1 is thought to inhibit the abnormal expression of cancer-related lncRNAs and mRNAs by blocking the interaction between BRD4 and eRNAs, thereby interfering with BRD4's transcriptional regulation nih.gov. In hepatocellular carcinoma, JQ1 preferentially inhibited the transcription of SE-associated lncRNAs nih.gov. These findings highlight that SE-associated lncRNAs and mRNAs are sensitive to JQ1 treatment and are crucial for the malignant phenotypes of certain cancers nih.gov.
Angiogenesis and Invasion Inhibition
This compound has demonstrated inhibitory effects on processes related to angiogenesis and tumor cell invasion nih.govmdpi.com. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, while invasion is a critical step in the spread of cancer cells mdpi.com.
Suppression of Matrix Metalloproteinases (MMP2, MMP9)
A key mechanism by which this compound inhibits angiogenesis and invasion involves the suppression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 nih.govmdpi.com. MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM), facilitating tumor cell migration, invasion, and the formation of new blood vessels mdpi.commdpi.com. Studies have shown that JQ1 treatment can downregulate the expression of MMP-2 and MMP-9 nih.govmdpi.com. For example, in head and neck squamous cell carcinoma (HNSCC) cells, JQ1 treatment, particularly in combination with other agents, was shown to suppress migration and invasion by dysregulating MMP-2 and MMP-9 mdpi.comresearchgate.net. Similarly, in glioblastoma multiforme (GBM), JQ1 inhibited MMP expression, which contributed to the inhibition of ECM degradation and angiogenesis nih.gov. While the precise mechanisms by which JQ1 downregulates MMPs are still being investigated, some research suggests it may involve modulation of signaling pathways such as the AKT/NF-κB pathway, which is known to regulate MMP expression mdpi.com.
Here is a table summarizing the impact of JQ1 on MMP-2 and MMP-9 expression in different cancer types, based on the search results:
Cancer Type | Effect of JQ1 on MMP-2 Expression | Effect of JQ1 on MMP-9 Expression | Source(s) |
Head and Neck Squamous Cell Carcinoma | Downregulation | Downregulation | mdpi.comresearchgate.net |
Glioblastoma Multiforme | Inhibition | Inhibition | nih.gov |
Pancreatic Ductal Adenocarcinoma | Downregulation | Downregulation | mdpi.com |
Mechanisms of Resistance to + -jq1 and Bet Inhibitors
Intrinsic Resistance Pathways
Intrinsic resistance refers to the pre-existing characteristics of cancer cells that render them less sensitive to BET inhibition from the outset. Studies have indicated that the activation of certain signaling pathways can mediate intrinsic resistance. For instance, the MAPK (ERK) signaling pathway has been shown to confer intrinsic resistance to BET inhibitors in colorectal cancer. d-nb.infonih.govnih.govresearchgate.netaacrjournals.org In colorectal cancer cell lines, BET inhibitors alone only moderately reduced proliferation and MYC expression. nih.govaacrjournals.org However, blockade of the MAPK pathway synergistically sensitized these cells to BET inhibitors, leading to more potent apoptosis and MYC downregulation both in vitro and in vivo. nih.govresearchgate.netaacrjournals.org This suggests that in some contexts, parallel pro-survival pathways, such as the MAPK pathway, can compensate for the inhibition of BET-dependent transcription, thereby contributing to intrinsic resistance.
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially sensitive to BET inhibitors but become resistant over time upon continued exposure to the drug. This often involves the activation of alternative pathways or the re-establishment of oncogene expression through mechanisms that bypass BET protein dependence. Acquired resistance appears to be predominantly non-genetic, suggesting that epigenetic adaptation plays a significant role. ashpublications.org
Upregulation or Re-expression of MYC Oncogene
A common mechanism of acquired resistance to BET inhibitors is the upregulation or re-expression of the MYC oncogene. oncotarget.comresearchgate.net While BET inhibitors are designed to suppress MYC transcription by displacing BRD4 from super-enhancers, resistant cells can find alternative ways to maintain high levels of MYC. aacrjournals.orgoncotarget.com This re-expression allows cancer cells to sustain the pro-proliferative transcriptional programs driven by MYC, thereby overcoming the inhibitory effects of BET inhibitors. In leukemia cells, for example, resistance has been shown to emerge from leukemia stem cells, and this resistance is partly a result of increased Wnt/β-catenin signaling, which is known to activate MYC. oncotarget.comthe-hospitalist.org Resistant cells may shift from BRD4-mediated MYC expression to alternative pathways like WNT-β-catenin or GLI2 signaling to maintain MYC levels. oncotarget.com
Activation of Compensatory Kinase Pathways (e.g., Fibroblast Growth Factor Receptor 1 (FGFR1) Upregulation)
Activation of compensatory kinase pathways is another crucial mechanism of acquired resistance. Cancer cells can upregulate receptor tyrosine kinases (RTKs) and activate downstream signaling pathways, such as the PI3K pathway, to sustain growth and survival despite BET inhibition. nih.gov In glioblastoma, rapid upregulation of FGFR1 activity has been identified as an important resistance mechanism to BET inhibitors like JQ1. biorxiv.org This upregulation can occur rapidly at the protein level, even within hours of treatment, suggesting it is an early adaptive response. biorxiv.org Inhibition or knockdown of FGFR1 has been shown to synergize with JQ1, indicating the significance of FGFR1 signaling in mediating this resistance. biorxiv.org Similarly, in neuroblastoma, enhancer remodeling in resistant cells is associated with the upregulation of RTKs and activation of PI3K signaling, leading to vulnerability to RTK/PI3K inhibition. nih.gov
Role of GLI2 in c-MYC Upregulation
GLI2, a transcription factor in the Hedgehog signaling pathway, plays a role in mediating resistance to BET inhibitors by contributing to the upregulation of c-MYC. oncotarget.comnih.govmdpi.commedsci.org Studies in pancreatic cancer cells have shown that resistance to JQ1 is associated with the upregulation of c-MYC through increased binding of GLI2 to the c-MYC promoter. oncotarget.comnih.gov This GLI2-dependent mechanism allows resistant cells to maintain c-MYC expression and continue proliferating even in the presence of BET inhibitors. oncotarget.comnih.gov Targeting GLI2 has been shown to re-sensitize pancreatic cancer cells to BET inhibitors. oncotarget.com
Involvement of VDAC1 in Breast Cancer Resistance
Voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane, has been implicated in various cellular processes, including apoptosis and metabolism. invivochem.comresearchgate.netspandidos-publications.comnih.gov While the precise mechanisms are still being investigated, VDAC1 has been suggested to play a role in breast cancer resistance to certain therapies. Some research indicates that mechanisms related to apoptosis resistance, potentially involving mitochondrial changes, could contribute to resistance to BET inhibition. mdpi.com Further research is needed to fully elucidate the specific involvement of VDAC1 in mediating resistance to (+)-JQ1 and BET inhibitors in breast cancer.
Chromatin Remodeling in Resistant Cell States
Chromatin remodeling is a fundamental aspect of both intrinsic and acquired resistance to BET inhibitors. BET proteins themselves are epigenetic readers that bind to acetylated chromatin, and their inhibition disrupts this interaction, leading to changes in gene expression. aacrjournals.orgahajournals.org In resistant cell states, significant chromatin remodeling can occur, leading to altered transcriptional landscapes that favor survival and proliferation despite BET inhibition. nih.gov This can involve global enhancer remodeling, which is associated with the upregulation of genes that promote resistance, such as RTKs and components of the PI3K pathway. nih.gov Resistant cells may exhibit increased levels of chromatin-bound BRD4 and histone acetylation marks like H3K27ac, suggesting an epigenetic adaptation to counteract the effects of BET inhibitors. nih.gov This epigenetic heterogeneity and plasticity can allow for the selection and expansion of pre-existing or newly emerging cell subpopulations that are less dependent on BET proteins for the transcription of key survival genes. the-hospitalist.orgnih.gov
Combination Therapeutic Strategies Involving + -jq1
Synergistic Effects with Chemotherapeutic Agents
Combining BET inhibitors like (+)-JQ1 with conventional chemotherapeutic agents has shown potential to enhance cytotoxicity and overcome drug resistance in several cancer types.
Gemcitabine in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy where chemotherapy, often including gemcitabine, is a primary treatment option, though drug resistance is common. Preclinical studies have demonstrated that the combination of this compound and gemcitabine induces strongly synergistic cytotoxicity in PDAC cells in vitro. grantome.com This combination has shown greater efficacy than either drug alone in vivo models of pancreatic cancer. nih.gov
The synergistic effect of this compound and gemcitabine has been observed in PDAC cells expressing mutant KRAS, a characteristic associated with poor clinical outcomes. grantome.com Mechanistically, this compound has been shown to induce DNA damage, inhibit the expression of the G2 cell cycle regulator protein CDC25B, and downregulate DNA repair proteins such as Ku80 and BRCA2. grantome.com These effects are hypothesized to sensitize PDAC cells to gemcitabine. grantome.com RNA-seq analyses have indicated that the combination of this compound and gemcitabine selectively inhibits the expression of proteins necessary for cholesterol biosynthesis and lipid metabolism, such as HMGCS2 and APOC1, which support tumor cell proliferation. nih.gov Inhibition of the LXR/RXR activation pathway by the combination may also contribute to its in vivo efficacy. nih.gov
A pilot study using this compound and gemcitabine in mice bearing patient-derived xenograft (PDX) tumors supported the in vitro data, showing that this combination induced tumor regressions. grantome.com This combination has also shown efficacy in gemcitabine-resistant PDX models of pancreatic cancer, inducing regressions. aacrjournals.orgresearchgate.net The mechanism of resistance in these models involved aberrations in cholesterol biosynthesis and lipid metabolism pathways, with high levels of HMGCS2 observed in gemcitabine-resistant models. aacrjournals.orgresearchgate.net this compound decreases HMGCS2 levels, and the combination with gemcitabine exerts synergistic cytotoxicity in these resistant cells. aacrjournals.orgresearchgate.net
Data on the synergistic effects of this compound and gemcitabine in pancreatic cancer models:
Model Type | Effect Observed | Key Findings | Source |
PDAC cells (in vitro) | Strongly synergistic cytotoxicity | Observed in mutant KRAS cells; this compound induces DNA damage, inhibits CDC25B, Ku80, BRCA2. | grantome.com |
PDAC xenograft models (in vivo) | Greater efficacy than single agents, induced regressions | Increased cleaved caspase 3 and γH2AX; selectively inhibited HMGCS2 and APOC1; inhibited LXR/RXR pathway. | nih.gov |
Gemcitabine-resistant PDX models (in vivo) | Induced regressions | Overcame resistance linked to cholesterol biosynthesis/lipid metabolism; this compound decreased HMGCS2. | aacrjournals.orgresearchgate.net |
Combined Epigenetic Modulation
Combining this compound with inhibitors of other epigenetic targets, such as histone deacetylases (HDACs), has been explored to enhance antitumor activity through broader modulation of gene expression.
With Histone Deacetylase (HDAC) Inhibitors (e.g., Romidepsin, Ricolinostat)
Combinations of BET inhibitors and HDAC inhibitors have shown synergistic effects in various cancer models. mdpi.comamegroups.org Specifically, the combination of this compound with HDAC inhibitors like romidepsin and ricolinostat has been investigated.
In urothelial carcinoma cells, combined treatment with romidepsin and this compound demonstrated significant synergistic effects on the induction of apoptosis. researchgate.netnih.gov This combination decreased cell viability, suppressed clonogenic growth, and induced caspase-dependent apoptosis across various urothelial carcinoma cell lines. nih.govurotoday.com At synergistic concentrations, toxicity to benign control cells was reported to be low. nih.govurotoday.com The combination led to increased active Caspase 3 and PARP1 cleavage and consistent downregulation of anti-apoptotic and oncogenic factors such as Survivin, BCL-2, BCL-XL, c-MYC, EZH2, and SKP2. nih.govurotoday.com Diminished AKT phosphorylation was also observed. nih.govurotoday.com
In testicular cancer cell lines, the combination of this compound and romidepsin achieved a similar effect to single-agent treatment but allowed for reduced quantities of both substances, suggesting potentially better tolerability. sciencedaily.com
The combination of this compound and ricolinostat, a selective HDAC6 inhibitor, has shown synergistic antimyeloma activity in multiple myeloma (MM) cell lines and primary CD138+ cells from patients. nih.govselleckchem.com This synergy was linked to significant reductions in c-MYC and BCL-2 expression and increased apoptosis induction, evidenced by enhanced caspase-3 cleavage and DNA fragmentation. nih.gov In MM xenograft tumors, the combination of this compound and ricolinostat led to significantly reduced MM cell proliferation, increased apoptosis, and diminished expression of c-MYC and BCL-2. nih.gov BET inhibitor therapy can upregulate HDAC6 expression, which may limit the efficacy of BET inhibitors alone; thus, cotargeting HDAC6 and BET proteins can enhance the efficacy of both classes of agents. nih.gov
In a preclinical model of small cell lung cancer (SCLC), combined treatment with ricolinostat and this compound demonstrated significant inhibition of tumor growth. aacrjournals.org This effect was found to be dependent on NK cells, suggesting a role for the innate immune system in the response. aacrjournals.org The combination of this compound and ricolinostat has also been suggested to facilitate T-cell activation and decrease the inhibitory capacity of immunosuppressive cells in non-small cell lung cancer (NSCLC) models. researchgate.netresearchgate.net
Summary of research findings on this compound and HDAC inhibitor combinations:
Combination | Cancer Type(s) | Observed Effects | Source |
This compound + Romidepsin | Urothelial Carcinoma, Testicular Cancer | Synergistic apoptosis induction, decreased viability, suppressed clonogenic growth, downregulated anti-apoptotic/oncogenic factors. nih.govurotoday.com Reduced drug quantities for similar effect in testicular cancer. sciencedaily.com | researchgate.netnih.govurotoday.comsciencedaily.com |
This compound + Ricolinostat | Multiple Myeloma, SCLC, NSCLC | Synergistic antimyeloma activity, reduced c-MYC/BCL-2, increased apoptosis. nih.govselleckchem.com Inhibited SCLC tumor growth (NK cell-dependent). aacrjournals.org Facilitated T-cell activation and reduced immunosuppression in NSCLC models. researchgate.netresearchgate.net | nih.govselleckchem.comaacrjournals.orgresearchgate.netresearchgate.net |
Co-targeting Receptor Tyrosine Kinase (RTK) Pathways
Combining this compound with inhibitors targeting specific receptor tyrosine kinase (RTK) pathways has been investigated as a strategy to overcome resistance mechanisms and enhance therapeutic efficacy.
With FGFR1 Inhibitors in Glioblastoma
Glioblastoma (GBM) is an aggressive brain tumor where resistance to therapy is a significant challenge. Research has indicated that resistance mechanisms can arise rapidly following BET inhibition in GBM, involving the activation of fibroblast growth factor receptor 1 (FGFR1). nih.govresearchgate.net
Preclinical studies evaluating the combination of BET inhibitors like this compound with FGFR inhibitors, such as futibatinib, in GBM patient-derived xenograft (PDX) lines have shown highly synergistic responses in reducing cell proliferation and inducing cell death in vitro. nih.govresearchgate.net Synergy was observed at low concentrations of each compound. nih.gov FGFR1 knockdown was also found to sensitize GBM cells to BET inhibition. nih.govresearchgate.net These findings suggest that co-targeting BET and FGFR1 may help overcome resistance mechanisms in GBM and improve therapeutic outcomes. nih.govresearchgate.net
Data on the synergistic effects of this compound and FGFR1 inhibitors in Glioblastoma models:
Combination | Cancer Type | Model Type | Observed Effects | Synergy Model Used | Source |
This compound + Futibatinib | Glioblastoma | PDX cell lines | Highly synergistic reduction in cell proliferation and induction of cell death. | Bliss independence, Loewe additivity | nih.govresearchgate.net |
With FLT3-Tyrosine Kinase Inhibitors (FLT3-TKIs) in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) internal tandem duplications (ITD) are common mutations in acute myeloid leukemia (AML) associated with poor prognosis. While FLT3-TKIs are used in AML treatment, resistance can develop.
Studies have shown that co-treatment with this compound and FLT3-TKIs, such as ponatinib or quizartinib, is synergistically lethal against human cultured or primary AML blast progenitor cells (BPCs) expressing FLT3-ITD. nih.govashpublications.org This combination further attenuates the levels of pro-growth and pro-survival proteins like c-MYC, BCL2, and CDK4/6, while simultaneously inducing the levels of p21, HEXIM1, and the pro-apoptotic protein BIM. nih.gov The combination also mediated marked attenuation of p-STAT5, p-AKT, and p-ERK1/2 levels in AML BPCs. nih.gov
Importantly, this compound alone or in combination with FLT3-TKIs has shown activity against FLT3-TKI resistant AML cells expressing FLT3-ITD. nih.govashpublications.org Co-treatment with this compound and ponatinib synergistically induced apoptosis in FLT3-TKI resistant cells. ashpublications.org These findings support the rationale for investigating combined therapy with BET inhibitors and FLT3-TKIs against AML cells expressing FLT3-ITD, including those resistant to FLT3-TKIs. nih.gov
Summary of research findings on this compound and FLT3-TKI combinations in AML:
Combination | Cancer Type | Model Type | Observed Effects | Source |
This compound + Ponatinib/Quizartinib | Acute Myeloid Leukemia (AML) | Cultured/primary AML BPCs (FLT3-ITD), FLT3-TKI resistant AML cells | Synergistically lethal, attenuated c-MYC, BCL2, CDK4/6, induced p21, HEXIM1, BIM, decreased p-STAT5, p-AKT, p-ERK1/2. Active against resistant cells. | nih.govashpublications.org |
Combination with Selective Estrogen Receptor (ER) Degraders
Estrogen receptor alpha (ERα)-positive breast cancer is often treated with endocrine therapies that target the ER pathway dtic.milharvard.edu. However, the development of resistance to these therapies, such as tamoxifen, remains a significant clinical challenge dtic.milharvard.edudtic.mil. Selective Estrogen Receptor Degraders (SERDs), like fulvestrant, represent a class of drugs that bind to the ER and promote its degradation, thereby inhibiting ER-mediated signaling nih.govguidetopharmacology.org. Preclinical studies have explored the potential of combining this compound with SERDs to overcome resistance mechanisms and enhance therapeutic efficacy in ER-positive breast cancer.
Fulvestrant in Tamoxifen-Resistant Breast Cancer
Tamoxifen resistance in ER-positive breast cancer can arise through various mechanisms, but ERα often remains a critical driver of tumor growth in this setting dtic.milharvard.edudtic.mil. Fulvestrant, an injectable SERD, is used to treat hormone receptor-positive metastatic breast cancer, including in cases that have progressed on tamoxifen nih.govmims.com. Research has demonstrated that combining this compound with fulvestrant can exert synergistic anti-tumor effects in preclinical models of tamoxifen-resistant breast cancer dtic.milharvard.edudtic.miloncotarget.comnih.govresearchgate.netnih.gov.
Studies using tamoxifen-resistant breast cancer cell lines, such as Tam-R MCF7, have shown that while this compound alone can inhibit cell growth, the combination with fulvestrant leads to more potent growth inhibition dtic.milharvard.edu. This synergistic effect has also been observed in vivo using xenograft mouse models of tamoxifen-resistant breast cancer dtic.milharvard.edudtic.milnih.govresearchgate.netnih.gov. For instance, in one study, the combination of this compound and fulvestrant significantly inhibited tumor growth in a tamoxifen-resistant xenograft model, whereas monotherapy with either agent showed more moderate effects dtic.milresearchgate.net.
Data from preclinical studies highlight the enhanced efficacy of the combination therapy. In a tamoxifen-resistant breast cancer xenograft model, the combination of this compound and fulvestrant resulted in substantial tumor regression nih.gov.
Here is a summary of representative preclinical findings on the combination of this compound and Fulvestrant in Tamoxifen-Resistant Breast Cancer Xenograft Models:
Model System | Treatment Groups | Observed Effect | Citation |
Tam-R MCF7 Xenograft (Mouse) | Tamoxifen + Vehicle | Moderate anti-tumor activity | dtic.mildtic.mil |
Tamoxifen + this compound | Mild anti-tumor activity | dtic.mildtic.mil | |
Fulvestrant + Vehicle | Anti-tumor activity | dtic.mildtic.mil | |
Fulvestrant + this compound | Strong, long-lasting anti-tumor activity; Potent inhibition of tumor growth | dtic.mildtic.milnih.govresearchgate.net | |
D538G ER Mutant CTX Model (Patient Derived Xenograft) | Fulvestrant + Vehicle | Reduces ER protein levels, downregulates ER target genes | nih.gov |
This compound + Vehicle | No efficacy seen alone | nih.gov | |
Fulvestrant + this compound | Tumor regression (41% regression) | nih.gov |
These findings underscore the potential of combining this compound with fulvestrant to overcome tamoxifen resistance in breast cancer.
Rationale for Overcoming Resistance and Enhancing Efficacy in Preclinical Models
The synergistic activity observed with the combination of this compound and fulvestrant in tamoxifen-resistant breast cancer preclinical models is attributed to their complementary mechanisms of action. Tamoxifen resistance can involve the sustained activity of ERα or the activation of alternative signaling pathways dtic.milharvard.edu. This compound, by inhibiting BET proteins, can disrupt key transcriptional programs that contribute to resistance.
One crucial aspect of the rationale is the ability of this compound to downregulate ERα expression at the transcriptional level. Studies have shown that this compound treatment leads to a reduction in ERα mRNA and protein levels in ER-positive breast cancer cells, including those resistant to tamoxifen dtic.milharvard.eduoncotarget.comnih.gov. BET proteins, particularly BRD3 and BRD4, have been shown to interact with WHSC1, a histone methyltransferase, and are recruited to the ERα gene promoter, facilitating its expression harvard.edunih.gov. This compound inhibits the recruitment of BRD3/4 and WHSC1 to the ESR1 promoter, thereby attenuating ERα transcription nih.gov. This transcriptional repression of ERα by this compound complements the post-translational degradation of ER protein induced by fulvestrant dtic.milnih.govguidetopharmacology.org. The combined effect leads to a more profound suppression of ERα signaling than either agent alone.
Furthermore, this compound is known to suppress the expression of oncogenes like MYC, which can be upregulated in endocrine-resistant breast cancer and contribute to tumor growth and survival dtic.miloncotarget.comoncotarget.comspandidos-publications.com. By simultaneously targeting ERα signaling and MYC expression, the combination of this compound and fulvestrant addresses multiple pathways that drive tamoxifen resistance.
The rationale is also supported by the observation that this compound can affect chromatin structure and RNA polymerase activity, impacting the transcription of genes regulated by ER and other factors involved in resistance nih.govoncotarget.comnih.gov. This compound has been shown to block RNA polymerase II advancement from promoters to coding regions, inhibiting transcriptional elongation nih.govnih.gov. This broad impact on transcription, combined with the specific degradation of ER by fulvestrant, provides a strong basis for the observed synergy in overcoming resistance and enhancing anti-tumor efficacy in preclinical models. The combination therapy effectively targets both the continued dependence on ERα signaling and the activation of alternative survival pathways in tamoxifen-resistant breast cancer.
Advanced Methodological Approaches in + -jq1 Research
In Vitro Cellular Assays
In vitro cellular assays are fundamental for evaluating the biological activity of (+)-JQ1 in various cell types, including cancer cells and normal cells. These assays provide insights into how this compound affects essential cellular processes such as proliferation, survival, cell cycle progression, migration, invasion, and differentiation.
Cell Proliferation and Viability Assays (e.g., CCK-8 Assay)
Cell proliferation and viability assays are commonly used to measure the effect of this compound on cell growth and survival. Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay quantify the number of viable cells after treatment with varying concentrations of this compound over different time periods. nih.govspandidos-publications.comoncotarget.comnih.gov
Research findings consistently demonstrate that this compound inhibits the proliferation and reduces the viability of a wide range of cancer cell lines in a dose-dependent manner. For instance, studies have shown significant reductions in cell viability in glioma stem cells, salivary adenoid cystic carcinoma cells, oral squamous cell carcinoma cells, endometrial cancer cells, and lung cancer cell lines upon this compound treatment. nih.govspandidos-publications.comoncotarget.comnih.govpnas.org The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line, reflecting differential sensitivity. oncotarget.compnas.orgspandidos-publications.com For example, in endometrial cancer cell lines, IC50 values after 72 hours of treatment ranged from 75 nM to over 10,000 nM. oncotarget.com
Interactive Table 1: Representative this compound IC50 Values in Various Cancer Cell Lines
Cell Line Type | Specific Cell Line(s) | This compound Treatment Duration | IC50 Value Range | Source |
Glioma Stem Cells | CSC2078, TS543, CSC1589 | 24 or 48 hours | 0.05 - 1 µM | nih.gov |
Salivary Adenoid Cystic Carcinoma | ACC-LM, ACC-83 | Not specified | Various concentrations | nih.gov |
Oral Squamous Cell Carcinoma | Cal27 | Up to five days | Dose-dependent decrease | spandidos-publications.com |
Endometrial Cancer | Hec-1a, KLE, etc. | 72 hours | 75 nM - >10000 nM | oncotarget.com |
Ovarian Endometrioid Carcinoma | A2780, TOV112D, OVK18 | 72 hours | 0.41 - 10.36 µM | spandidos-publications.com |
Endometrial Endometrioid Carcinoma | HEC265, HEC151, HEC50B | 72 hours | 0.28 - 2.72 µM | spandidos-publications.com |
Lung Cancer | Various | 72 hours | <5 µM (sensitive), >10 µM (insensitive) | pnas.org |
Note: IC50 values are approximate and may vary depending on specific experimental conditions.
Apoptosis Detection (e.g., Annexin V/PI Flow Cytometry)
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anti-cancer effects. nih.govspandidos-publications.comspandidos-publications.com Apoptosis detection assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, are used to quantify the percentage of cells undergoing apoptosis. nih.govspandidos-publications.compnas.orgspandidos-publications.comaacrjournals.orgresearchgate.netnih.govbosterbio.com Annexin V binds to phosphatidylserine, which is externalized to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). nih.govbosterbio.com
Studies have shown that this compound treatment induces apoptosis in various cancer cell lines, including glioma stem cells, oral squamous cell carcinoma cells, diffuse large B-cell lymphoma cells (at later time points), neuroblastoma cells, and ovarian and endometrial endometrioid carcinoma cells. nih.govspandidos-publications.comspandidos-publications.comresearchgate.netaacrjournals.org The induction of apoptosis is often dose- and time-dependent. spandidos-publications.comresearchgate.net For example, in ovarian and endometrial endometrioid carcinoma cell lines, treatment with 5 µM this compound for 96 hours significantly increased the cell population in the sub-G1 phase, which is indicative of apoptosis. spandidos-publications.com However, some studies have noted minimal or no apoptosis induction in certain cell lines or at specific time points, suggesting context-dependent effects. aacrjournals.orgaacrjournals.orgresearchgate.net
Interactive Table 2: Examples of this compound Induced Apoptosis in Cancer Cell Lines
Cell Line Type | This compound Concentration | Treatment Duration | Apoptosis Induction | Detection Method | Source |
Glioma Stem Cells | Various | 24 hours | Significant increase | Flow cytometry (Annexin V/PI) | nih.gov |
Oral Squamous Cell Carcinoma | 0.5 µM | 24 hours | Early stage apoptosis | Flow cytometry, Western blot (cleaved caspase-3) | spandidos-publications.com |
Diffuse Large B-cell Lymphoma | Various | 7 days | Increase in sub-G1 population | Flow cytometry | aacrjournals.org |
Neuroblastoma | Various | 72 hours | Dose-dependent induction | Annexin V/PI staining and flow cytometry | researchgate.net |
Ovarian Endometrioid Carcinoma | 5 µM | 96 hours | Significant increase in sub-G1 | Flow cytometry (PI staining) | spandidos-publications.com |
Endometrial Endometrioid Carcinoma | 5 µM | 96 hours | Significant increase in sub-G1 | Flow cytometry (PI staining) | spandidos-publications.com |
Lung Cancer (H1975) | 1 µM | 48 hours | Increased Annexin V+ cells | Flow cytometry (7-AAD and Annexin V) | pnas.org |
Cell Cycle Distribution Analysis (e.g., Flow Cytometry)
This compound is known to affect cell cycle progression, often inducing cell cycle arrest. nih.govnih.govspandidos-publications.comspandidos-publications.comaacrjournals.orgaacrjournals.orgresearchgate.net Flow cytometry analysis of DNA content, typically by staining with a fluorescent dye like Propidium Iodide (PI) or 7-aminoactinomycin D (7-AAD), is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govspandidos-publications.compnas.orgspandidos-publications.comaacrjournals.orgresearchgate.net
Studies have consistently shown that this compound treatment leads to an accumulation of cells in the G0/G1 phase and a concomitant decrease in the S phase in various cancer cell lines, including Merkel cell carcinoma, glioma stem cells, oral squamous cell carcinoma, diffuse large B-cell lymphoma, and mesenchymal stem cells. nih.govnih.govspandidos-publications.comaacrjournals.orgaacrjournals.orgresearchgate.net This suggests that this compound primarily induces a G1 cell cycle arrest, preventing cells from entering the DNA replication phase. nih.govnih.govspandidos-publications.comaacrjournals.orgaacrjournals.org The effect can be observed within hours of treatment and is often dose-dependent. spandidos-publications.comaacrjournals.org
Interactive Table 3: Examples of this compound Effects on Cell Cycle Distribution
Cell Line Type | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Detection Method | Source |
Merkel Cell Carcinoma | 800 nmol/L | 72 hours | Pronounced decrease in S, concomitant increase in G0–G1 | Flow cytometry (BrdUrd and 7-AAD) | aacrjournals.org |
Glioma Stem Cells | Various | 24 hours | Significant increase in G1, reduced in S | Flow cytometry (PI/RNase) | nih.gov |
Oral Squamous Cell Carcinoma | 0.1, 0.5, 1 µM | 24 hours | Decreased S phase, increased G1 phase | Flow cytometry (PI staining) | spandidos-publications.com |
Diffuse Large B-cell Lymphoma | Various | 2 days | Significant decrease in S, significant increase in G1 | Flow cytometry | aacrjournals.org |
Ovarian Endometrioid Carcinoma | 5 µM | 96 hours | Increased sub-G1 population | Flow cytometry (PI staining) | spandidos-publications.com |
Endometrial Endometrioid Carcinoma | 5 µM | 96 hours | Increased sub-G1 population | Flow cytometry (PI staining) | spandidos-publications.com |
Mesenchymal Stem Cells | 100 nM, 500 nM | Not specified | 10-12% increase in G1, decreased S | Flow cytometry | nih.gov |
Cell Invasion and Migration Assays (e.g., Transwell Plate)
Cell invasion and migration are critical processes in cancer metastasis. Assays such as wound-healing assays and Transwell assays are used to assess the ability of cells to move and invade through a barrier. aacrjournals.orgspandidos-publications.comnih.govresearchgate.netresearchgate.net Transwell plates, often coated with Matrigel to mimic the extracellular matrix, are commonly used for invasion assays. aacrjournals.orgspandidos-publications.comnih.gov
Studies have shown that this compound can inhibit the migration and invasion of various cancer cell types, including salivary adenoid cystic carcinoma cells, oral squamous cell carcinoma cells, gastric cancer cells, and breast cancer cells. aacrjournals.orgspandidos-publications.comnih.govresearchgate.netresearchgate.net For example, this compound significantly reduced the number of invaded salivary adenoid cystic carcinoma cells in Transwell assays. nih.gov Similarly, it inhibited the metastatic capability of oral squamous cell carcinoma cells in a dose-dependent manner. spandidos-publications.com In breast cancer cells, this compound reduced the number of invaded cells through Matrigel. aacrjournals.org
Interactive Table 4: Examples of this compound Effects on Cell Migration and Invasion
Cell Line Type | Assay Type | This compound Concentration | Treatment Duration | Effect on Migration/Invasion | Source |
Salivary Adenoid Cystic Carcinoma | Wound-healing, Transwell | Various | 20 hours (migration), Not specified (invasion) | Reduced migration and invasion | nih.gov |
Oral Squamous Cell Carcinoma | Transwell | 0.1, 0.5, 1 µM | 48 hours | Reduced invasion (dose-dependent) | spandidos-publications.com |
Gastric Cancer (HGC27, AGS) | Wound-healing, Transwell | Various | 72 hours | Suppressed migration and invasion | researchgate.net |
Gastric Cancer (MKN28) | Wound-healing, Matrigel invasion | 5 µM | Not specified | Inhibited migration and invasion | researchgate.net |
Breast Cancer (MDA-MB-231, SUM149PT) | Transwell | 400 nmol/L | 16 hours (invasion) | Reduced invasion | aacrjournals.org |
Breast Cancer (MDA-MB-231) | Wound-healing | 400 nmol/L | 12 hours | Slower wound closure | aacrjournals.org |
Differentiation Assays
This compound has been shown to induce differentiation in certain cell types, particularly in the context of NUT midline carcinoma (NMC), a rare and aggressive cancer characterized by translocations involving BET proteins. nih.govbpsbioscience.comnih.gov Differentiation assays assess the ability of this compound to promote the maturation of cells towards a more specialized phenotype, often accompanied by changes in morphology and gene expression. nih.gov
In NMC cells, this compound treatment induces squamous differentiation, characterized by morphological changes and increased expression of differentiation markers like Keratin-14. nih.gov This effect is linked to the displacement of the BRD4-NUT fusion oncoprotein from chromatin by this compound. bpsbioscience.comnih.gov Studies have also explored the effects of this compound on the differentiation of mesenchymal stem cells (MSCs), with some research indicating that it can induce neural differentiation in human umbilical cord MSCs. nih.gov Conversely, other studies suggest that this compound can suppress differentiation in adipogenic, chondrogenic, osteogenic, and myogenic cells. nih.gov this compound has also been shown to suppress HUVEC differentiation in vitro, affecting tube formation. researchgate.net
Molecular Biology and Biochemical Techniques
Molecular biology and biochemical techniques are essential for elucidating the mechanisms by which this compound exerts its cellular effects. These techniques allow researchers to investigate the interactions of this compound with its targets, the resulting changes in gene and protein expression, and the activation or inhibition of downstream signaling pathways.
Techniques employed in this compound research include Western blotting to analyze protein levels, quantitative real-time PCR (qRT-PCR) to measure mRNA expression, chromatin immunoprecipitation (ChIP) to study protein-DNA interactions, and various biochemical assays to assess enzyme activity or protein binding. acs.orgspandidos-publications.comoncotarget.comnih.govnih.govpnas.orgresearchgate.netresearchgate.net
Research has shown that this compound treatment leads to the downregulation of key oncogenes, most notably c-MYC, which is a major downstream target of BET proteins. spandidos-publications.comoncotarget.comnih.govspandidos-publications.comresearchgate.net This downregulation of c-MYC is considered a primary mechanism for the anti-proliferative and pro-apoptotic effects of this compound in many cancer types. oncotarget.comnih.govspandidos-publications.com this compound can also affect the expression of cell cycle regulators like p21 and p27, contributing to cell cycle arrest. aacrjournals.orgresearchgate.net
Furthermore, molecular studies investigate the binding of this compound to BET proteins. Biochemical assays like Amplified Luminescent Proximity Homogeneous Assay Screen (ALPHAScreen) are used to measure the binding affinity of this compound to bromodomains like BRD4 and BRDT. acs.org Crystal structure analysis has provided detailed insights into the molecular recognition of BET proteins by this compound, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net
Recent research has also uncovered bromodomain-independent mechanisms of action for this compound, such as direct activation of the nuclear receptor PXR, demonstrating the complexity of its pharmacological profile. oup.com
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a widely used technique to measure the mRNA expression levels of specific genes following this compound treatment. This method allows researchers to quantify changes in gene transcription, providing evidence for how this compound affects the expression of its target genes and downstream pathways.
Studies have utilized qRT-PCR to demonstrate the impact of this compound on the mRNA levels of key genes. For instance, research has shown that this compound treatment can reduce the mRNA expression of GLI1 in human and murine cancer-associated fibroblasts (CAFs). oncotarget.com Additionally, qRT-PCR has been employed to confirm the downregulation of extracellular matrix (ECM)-related genes, ACTA2, IL6, and CCL2 in CAFs upon this compound treatment. oncotarget.com In the context of osteosarcoma cells, qRT-PCR analysis revealed that while this compound significantly downregulated c-MYC mRNA in some cell lines (U2OS and SAOS-2), it consistently upregulated p21 mRNA across multiple cell lines. nih.gov Another study in neuronal derivatives of human umbilical cord mesenchymal stem cells used qRT-PCR to examine the transcriptional analysis of BRD4, c-MYC, p53, p21, PUMA, NOXA, and BAX following this compound treatment, observing downregulation of BRD4 and c-MYC and differential regulation of the other genes compared to untreated cells. oncotarget.com Furthermore, qRT-PCR has been used to analyze the expression of XIAP and FLIP mRNA after this compound treatment in non-small cell lung cancer cells. researchgate.net
Western Blot Analysis
Western blot analysis is a fundamental technique used to detect and quantify specific proteins in cell or tissue lysates. In this compound research, Western blotting is crucial for assessing the effects of the compound on the protein levels of its targets, such as BRD4, and downstream proteins involved in various cellular processes like cell cycle regulation and apoptosis.
Numerous studies have employed Western blot to validate the impact of this compound at the protein level. For example, Western blots have shown that this compound treatment reduces GLI1 protein expression in human CAFs. oncotarget.com The technique has also been used to evaluate the protein levels of MYC family proteins (MYCL, MYC, and MYCN) and ASCL1 in small cell lung cancer cell lines treated with this compound, demonstrating reductions in their levels. oncotarget.com In rhabdomyosarcoma cell lines, Western blot analysis assessed markers of cell cycle arrest (p21, p27), apoptosis (cleaved PARP-1), and MYC levels following this compound treatment, showing increased levels of p21 and/or p27 and cleaved PARP in sensitive cell lines, with variable effects on MYC depending on the cell line. nih.gov Western blotting confirmed the significant decrease in c-Myc protein expression and increased cleaved PARP levels in various ovarian and endometrial endometrioid carcinoma cell lines after this compound treatment. spandidos-publications.com In osteosarcoma cells, Western blot was used to examine the protein expression of c-MYC and p21 after this compound exposure, complementing the qRT-PCR findings. nih.gov Additionally, Western blot analysis has been used to detect c-FLIP and XIAP protein levels after this compound treatment in non-small cell lung cancer cells. researchgate.net Co-Immunoprecipitation followed by Western blotting has also been utilized to confirm interactions between proteins like TWIST1 and BRD8, and how these interactions are affected by this compound. tmc.edu
Chromatin Immunoprecipitation (ChIP) and ChIP-sequencing (ChIP-seq)
Chromatin Immunoprecipitation (ChIP) and its high-throughput sequencing counterpart, ChIP-sequencing (ChIP-seq), are essential techniques for studying protein-DNA interactions and epigenetic modifications on a genome-wide scale. In the context of this compound research, ChIP and ChIP-seq are invaluable for understanding how this compound affects the binding of BET proteins, particularly BRD4, to chromatin and its subsequent impact on gene regulation.
ChIP-seq analysis has been widely used to investigate the genomic distribution of BRD4 and how it is altered by this compound treatment. Studies have shown that this compound displaces BRD4 from chromatin, particularly at super-enhancers and promoters of genes like MYC. nih.govmit.eduspandidos-publications.comunclineberger.org Unexpectedly, some research indicates that this compound can also induce or stabilize the association of BRD4 with certain genomic regions, such as centromeres, through interactions with proteins like CENP-B. biorxiv.orgbiorxiv.org ChIP-seq experiments have been performed to identify BRD4 binding sites in cell lines and analyze changes in BRD4 occupancy following this compound treatment. unclineberger.orgresearchgate.net This includes examining BRD4 binding at specific gene promoters and enhancers, such as those of GLI1 and CEBPβ. oncotarget.comresearchgate.net ChIP-seq has also been used to evaluate the impact of this compound on histone marks like H3K4me3 and H3K27ac, which are often associated with active regulatory regions. mit.eduspandidos-publications.comoup.com While this compound primarily affects BRD4 occupancy, some studies suggest it may have only modest changes on the underlying histone marks themselves. mit.edu The integration of ChIP-seq data with other genomic profiling techniques, such as RNA-seq, provides a more comprehensive view of how this compound-mediated changes in BRD4 binding correlate with alterations in gene expression. spandidos-publications.comaai.org
Co-Immunoprecipitation Mass Spectrometry (Co-IP MS)
Co-Immunoprecipitation Mass Spectrometry (Co-IP MS) is a powerful technique used to identify proteins that interact with a specific protein of interest within a cell. In this compound research, Co-IP MS is employed to discover how this compound treatment affects protein-protein interactions involving BET proteins, providing insights into the molecular complexes and pathways modulated by the compound.
Co-IP MS analysis has revealed that this compound can influence the protein interaction landscape of BRD4. Studies have shown that this compound treatment can induce or strengthen interactions between BRD4 and certain proteins, notably centromere proteins like CENP-B. biorxiv.orgbiorxiv.org This indicates a previously overlooked mechanism by which this compound acts as a molecular glue to stabilize specific protein complexes. biorxiv.orgbiorxiv.org Co-IP MS data has been analyzed to compare proteins enriched in BRD4 pull-downs following this compound treatment versus control conditions in various cell types. biorxiv.orgbiorxiv.org This approach helps identify key proteins involved in centromere identity and BRD4-mediated transcription regulation that are affected by this compound. biorxiv.orgbiorxiv.org Co-IP followed by Western blotting has also been used to confirm specific protein interactions identified by Co-IP MS and to investigate how this compound treatment influences these interactions. tmc.edu
Genomic and Proteomic Profiling
Genomic and proteomic profiling techniques offer a broad view of the molecular changes induced by this compound treatment, allowing for the identification of affected genes, transcripts, and proteins on a large scale.
RNA Sequencing (RNA-seq) for Transcriptomic Analysis
RNA Sequencing (RNA-seq) is a high-throughput technology used to measure the abundance of RNA transcripts in a sample, providing a comprehensive snapshot of the transcriptome. In this compound research, RNA-seq is essential for understanding the global impact of the compound on gene expression patterns.
RNA-seq analysis has been widely applied to identify differentially expressed genes following this compound treatment in various cell lines and model systems. mit.eduoup.comaai.orgresearchgate.netlexogen.com This includes studies in cancer cells, where RNA-seq has revealed that this compound can suppress the expression of specific subsets of genes, including inflammatory genes and those involved in pathways like PI3K-AKT signaling. researchgate.net RNA-seq has been used to quantify transcriptomic signatures in tissues like the cortex and striatum of mouse models treated with this compound, revealing significant changes in gene expression associated with the treatment. mit.eduoup.com Integration of RNA-seq data with ChIP-seq data allows for the correlation of changes in gene expression with alterations in BRD4 binding and epigenetic marks, providing a more complete picture of the regulatory mechanisms affected by this compound. spandidos-publications.comaai.org RNA-seq has also been utilized to analyze differentially expressed genes and their biological functions in drug-resistant cell lines after this compound treatment, providing insights into resistance mechanisms and potential drug combinations. lexogen.com
Kinome Profiling by Multiplexed Inhibitor Bead / Mass Spectrometry (MIB/MS)
Kinome profiling by Multiplexed Inhibitor Bead / Mass Spectrometry (MIB/MS) is a proteomic technique used to assess the activity and abundance of a large number of kinases simultaneously. This method is valuable in this compound research for understanding how BET inhibition affects kinase signaling networks, which are critical for various cellular processes and can contribute to drug resistance.
Expression Microarray Analysis
Expression microarray analysis and related transcriptomic profiling techniques, such as RNA-seq, have been extensively utilized to investigate the global impact of this compound on gene expression. These approaches provide comprehensive insights into the transcriptional programs modulated by BET inhibition.
In studies involving mesenchymal stem cells (MSCs), microarray analysis revealed that treatment with this compound at concentrations of 100 nM and 500 nM for 24 hours resulted in the differential expression of 2134 genes. nih.gov Among these, 445 genes showed differential expression with a p-value of ≥0.01. nih.gov A notable finding was the significant downregulation of genes involved in cell cycle regulation, including CCNA2, CCNB2, CDC2, and E2F2. nih.gov Further validation using qRT-PCR confirmed that 100 nM this compound caused a 3-fold to 9-fold decrease in the transcription of CCNA2, CDK1, E2F2, and CCNB2, while 500 nM this compound led to even greater than 9-fold decreases. nih.gov Additionally, self-renewal markers such as OCT4, Nanog, KLF4, and SOX2 were found to be downregulated in MSCs treated with this compound, suggesting a role for BET proteins in MSC self-renewal. nih.gov
In the context of neuroblastoma, Affymetrix microarray analysis was performed on SK-N-BE(2) cells treated with this compound, panobinostat (a histone deacetylase inhibitor), or their combination. aacrjournals.org Analysis showed that this compound alone and panobinostat alone regulated the expression of 10 and 20 target genes, respectively, using a 4-fold change cutoff. aacrjournals.org Importantly, the combination of this compound and panobinostat synergistically modulated gene expression, affecting 109 genes at the same cutoff. aacrjournals.org Gene Set Enrichment Analysis (GSEA) highlighted significant enrichment of MYC/MYCN amplification and HDAC target gene sets as targets of the combination treatment. aacrjournals.org
Microarray analysis in a mouse model of anaplastic thyroid cancer (ThrbPV/PVKrasG12D mice) treated with this compound identified 82 differentially expressed genes (>2.0-fold change, adjusted P < 0.05) in thyroid tissues compared to vehicle-treated mice, with 38 genes upregulated and 44 downregulated. aacrjournals.org While qRT-PCR showed that this compound suppressed Myc mRNA expression by 40%, the microarray analysis did not show significant differential expression of the Myc gene, a discrepancy attributed to the specific probes used in the array. aacrjournals.org
Studies in transforming growth factor-β-stimulated adult lung fibroblasts using Affymetrix Human Exon 1.0 ST arrays revealed that this compound significantly regulated the expression of 509 genes in the presence of TGF-β compared to untreated controls. oup.com Of the genes regulated by TGF-β, 218 were significantly affected by this compound. oup.com Notably, 132 genes upregulated by TGF-β were downregulated by this compound, indicating a normalizing effect on expression levels. oup.com
In canine mammary cancer cells (CF41.Mg), gene expression analysis demonstrated that this compound treatment significantly decreased ZEB2 expression. researchgate.net However, the expression levels of key stem cell-associated genes such as SOX2, STAT3, ZEB1, and C-Myc did not show significant changes after this compound treatment in this model. researchgate.net Interestingly, this compound treatment led to a significant increase in the gene expression of BRD2, BRD3, and BRD4 in these cells. researchgate.net
RNA-seq analysis performed on tumors from pancreatic cancer patient-derived xenograft (PDX) models treated with this compound and gemcitabine identified significant changes in gene expression. mdpi.comnih.gov Compared to vehicle-treated tumors, the combination treatment decreased the expression of 68 genes by over 2-fold in the PA4 model and 1,109 genes by over 2-fold in the PA16 model. mdpi.com Specifically, the combination selectively inhibited the expression of HMGCS2 and APOC1 by approximately 6-fold. mdpi.comnih.gov
In Vivo Preclinical Model Systems
In vivo preclinical model systems are critical for evaluating the efficacy and mechanisms of action of this compound in a complex biological environment. These models include patient-derived xenografts, conventional mouse xenografts, genetically engineered mouse models, and specific disease models.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, generated by implanting human tumor tissue directly into immunocompromised mice, are valuable for preclinical assessment as they often retain key characteristics of the original human tumors. mdpi.comdntb.gov.ua this compound has been evaluated in PDX models for various cancer types.
In pancreatic cancer, this compound suppressed tumor growth in multiple independent PDX models. mdpi.comnih.gov In five independently derived PDAC tumorgraft models, this compound inhibited tumor growth by 40-62% compared to vehicle control. nih.gov The models used were derived from patients with stage II PDAC, and all primary tumors harbored mutations in the KRAS gene. nih.gov While this compound inhibited tumor growth in all models, there was no consistent association between tumor growth inhibition and decreased c-Myc expression. nih.gov However, this compound did inhibit the expression of CDC25B, a cell cycle regulator, and the inhibition of tumor progression was more closely related to decreased nuclear CDC25B expression. nih.gov In combination studies, this compound with gemcitabine was more effective than either agent alone in inhibiting tumor growth in PA4 and PA16 PDX models of PDAC (P < 0.01). mdpi.comnih.gov This combination treatment increased levels of the DNA damage marker γH2AX and the apoptosis marker cleaved caspase 3 in these tumors. mdpi.com
In cholangiocarcinoma (CCA), this compound suppressed the growth of the CCA PDX model CCA2, which was associated with inhibition of c-Myc protein expression. dntb.gov.uaaacrjournals.orgnih.gov Another model, CCA1, was found to be insensitive to this compound treatment, with no effect on tumor progression or c-Myc expression. aacrjournals.orgnih.gov In the sensitive CCA2 model, this compound also induced DNA damage and apoptosis and downregulated multiple c-Myc transcriptional targets involved in cell-cycle progression and DNA repair. aacrjournals.orgnih.gov
Mouse Xenograft Models
Conventional mouse xenograft models, typically involving the inoculation of human cancer cell lines into immunocompromised mice, have also been used to study the effects of this compound.
In a colon cancer mouse xenograft model using SW480 cells, this compound treatment significantly suppressed tumor growth and improved the survival of tumor-bearing mice. acs.org The antitumor effects were linked to the promotion of cell apoptosis and the epigenetic upregulation of the tumor suppressor gene p16. acs.org
This compound has also been tested in a mouse xenograft model of Epstein–Barr virus (EBV)-associated lymphoproliferative disease using GM12878 lymphoblastoid cell lines (LCLs). tandfonline.com this compound significantly slowed tumor development after approximately 2 weeks, resulting in about a 2-fold decrease in tumor size after 3–4 weeks. tandfonline.com
In a triple negative breast cancer (TNBC) xenograft model using MDA-MB 231 cells, nanoparticles loaded with this compound (N-JQ1) were administered. mdpi.com Tumor growth was decreased in mice treated with free this compound, and a more significant regression of tumor growth was observed in mice treated with N-JQ1. mdpi.com Tumors from mice treated with N-JQ1 showed lower weights and sizes compared to control groups or those treated with empty nanoparticles or free this compound. mdpi.com
Genetically Engineered Mouse (GEM) Models
Genetically engineered mouse (GEM) models, which develop tumors de novo due to specific genetic alterations, offer advantages in recapitulating the tumor microenvironment and progression. embopress.org this compound has been evaluated in certain GEM models.
In a Kras-mutant non-small cell lung cancer (NSCLC) GEM model, this compound treatment produced significant tumor regression. nih.govtandfonline.com However, the sensitivity to bromodomain inhibition was influenced by LKB1 mutation status, as Kras/Lkb1 mutant tumor models were comparatively more resistant to this compound. nih.gov In sensitive models, this compound treatment led to the coordinate downregulation of the MYC-dependent transcriptional program. nih.gov
Specific Disease Models (e.g., R6/2 Huntington's Disease Mice)
Beyond cancer, this compound has been investigated in specific disease models, including neurological disorders. In the R6/2 mouse model of Huntington's disease (HD), which expresses the first exon of mutant Huntingtin with a CAG repeat expansion, this compound treatment was explored for its potential to improve behavioral symptoms and normalize aberrant gene expression and epigenetic marks. mit.eduresearchgate.netescholarship.orgnih.gov
However, in this model, this compound treatment did not ameliorate behavioral phenotypes tested. mit.eduresearchgate.net Instead, it exacerbated one behavioral outcome (pole test performance) and caused weight loss in R6/2 mice. mit.eduresearchgate.netnih.gov Transcriptomic analysis by RNA-seq in cortical and striatal tissues revealed significant changes in gene expression associated with this compound treatment, but these changes were not specific to genes altered in HD. mit.eduresearchgate.netnih.gov Pathway analysis indicated that gene expression changes for a subset of key synaptic genes consistently dysregulated in R6/2 mice and human HD were exacerbated by this compound treatment. mit.eduresearchgate.netnih.gov Furthermore, this compound treatment led to a corresponding increase in the formation of a mutant huntingtin protein-dependent High Molecular Weight (HMW) species associated with pathogenesis. researchgate.netescholarship.orgnih.gov These findings suggest that in the context of R6/2 HD mice, this compound had detrimental effects. mit.eduresearchgate.netescholarship.orgnih.gov
This compound has also been studied in mouse models of other diseases, such as chronic obstructive pulmonary disease (COPD). In mice with COPD, this compound dose-dependently improved histopathological changes in lung tissues and decreased inflammatory markers and oxidative stress, potentially through the inhibition of the NF-κB pathway. um.es
Computational and Systems Biology Approaches
Computational and systems biology approaches play a crucial role in analyzing the complex data generated from this compound research, particularly from high-throughput experiments like microarray and RNA-seq. sahmri.org.auinstitut-curie.orgufz.deinstitut-curie.orgroutledge.com These methods help in interpreting global gene expression changes, identifying affected pathways, and understanding the underlying mechanisms of this compound activity.
For example, in the neuroblastoma microarray study, GenePattern software was used to analyze differential gene expression, and GSEA was employed to identify enriched gene sets, revealing the synergistic impact of this compound and panobinostat on MYC/MYCN amplification and HDAC target genes. aacrjournals.org
In the pancreatic cancer PDX study utilizing RNA-seq data, Ingenuity Pathway Analysis (IPA) was performed. mdpi.comnih.gov This analysis indicated that the combination of this compound and gemcitabine selectively inhibited the LXR/RXR activation pathway, suggesting a potential contribution of this inhibition to the observed in vivo efficacy. mdpi.comnih.gov
In the R6/2 Huntington's disease study, transcriptomic signatures were quantified by RNA-seq, and pathway analysis was conducted to understand the impact of this compound on HD-related gene expression changes. mit.eduresearchgate.netnih.gov This analysis revealed that this compound exacerbated the dysregulation of certain HD-related pathways in the striatum of R6/2 mice. researchgate.netnih.gov
These examples highlight how computational tools and systems biology approaches are integrated with experimental data to gain deeper insights into the molecular effects of this compound and to identify potential mechanisms and pathways involved in its activity in different biological contexts.
Compound Name | PubChem CID |
This compound | 46907787 |
Gemcitabine | 61300 |
Panobinostat | 6918951 |
Data Tables
Table 1: Differential Gene Expression in MSCs Treated with this compound nih.gov
Gene | Fold Change (100 nM JQ1 vs Control) | Fold Change (500 nM JQ1 vs Control) |
CCNA2 | 3-9 fold decrease | > 9 fold decrease |
CCNB2 | 3-9 fold decrease | > 9 fold decrease |
CDC2 | 3-9 fold decrease | > 9 fold decrease |
E2F2 | 3-9 fold decrease | > 9 fold decrease |
CCND1 | 4-9 fold decrease | Not specified |
CDK6 | 4-9 fold decrease | Not specified |
c-MYC | 4-9 fold decrease | Not specified |
RB1 | 4-9 fold decrease | Not specified |
OCT4 | Downregulated | Downregulated |
Nanog | Downregulated | Downregulated |
KLF4 | Downregulated | Downregulated |
SOX2 | Downregulated | Downregulated |
Table 2: Gene Regulation by this compound and Panobinostat in SK-N-BE(2) Cells (4-fold change cutoff) aacrjournals.org
Treatment | Number of Regulated Genes |
This compound alone | 10 |
Panobinostat alone | 20 |
This compound + Panobinostat | 109 |
Table 3: Tumor Growth Inhibition by this compound in PDAC Tumorgraft Models nih.gov
PDAC Model | Tumor Growth Inhibition (% vs Vehicle Control) |
UAB-PA3 | 40-62% |
UAB-PA4 | 40-62% |
UAB-PA10 | 40-62% |
UAB-PA30 | 40-62% |
UAB-PA36 | 40-62% |
Table 4: Effect of this compound and Gemcitabine Combination on Tumor Volume in PDAC PDX Models mdpi.com
PDX Model | Treatment Group | Relative Tumor Volume (Normalized) | Statistical Significance (vs Vehicle) |
PA4 | Vehicle | Baseline set to 1 | - |
PA4 | This compound alone | Increased | Not specified |
PA4 | Gemcitabine alone | Increased | Not specified |
PA4 | This compound + Gemcitabine | Significantly reduced | P < 0.0001 |
PA16 | Vehicle | Baseline set to 1 | - |
PA16 | This compound alone | Increased | Not specified |
PA16 | Gemcitabine alone | Increased | Not specified |
PA16 | This compound + Gemcitabine | Significantly reduced | P < 0.0001 |
Pathway Enrichment Analysis (e.g., KEGG, GSEA)
Pathway enrichment analysis is a crucial method used to identify biological pathways or functional categories that are statistically overrepresented in a set of genes affected by a treatment, such as exposure to this compound metwarebio.comnih.gov. Methods like Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Set Enrichment Analysis (GSEA) are commonly employed metwarebio.comnovogene.com.
KEGG pathway analysis maps genes to known metabolic, signaling, and disease pathways, providing a structured view of how genes interact within biological systems metwarebio.comnih.gov. GSEA, on the other hand, is a threshold-free method that assesses the enrichment of predefined gene sets within a ranked list of genes (e.g., ranked by expression change), allowing for the detection of subtle but coordinated changes across gene sets metwarebio.comnih.gov.
Research utilizing pathway enrichment analysis with this compound has revealed its impact on various cellular processes. For instance, studies have shown that this compound treatment can lead to the downregulation of inflammatory pathways. In one study investigating the effects of this compound in rheumatoid arthritis synovial fibroblasts, pathway analysis indicated that JQ1 inhibited multiple crucial inflammatory pathways aai.org. Another study in Huntington's disease models found that JQ1 treatment led to alterations in pathways related to neuronal function mit.edu.
These analyses help to interpret the functional consequences of the gene expression changes induced by this compound, highlighting its potential therapeutic relevance in diseases where these pathways are dysregulated.
Transcription Factor Motif Analysis
Transcription factor (TF) motif analysis is used to identify DNA sequence motifs that are statistically enriched in the regulatory regions (like promoters and enhancers) of genes affected by a treatment frontiersin.orgnih.gov. This can provide insights into the transcription factors whose binding to DNA may be altered, directly or indirectly, by this compound activity. Since BET proteins like BRD2 and BRD4 interact with transcription factors and components of the transcriptional machinery, analyzing TF motifs can help pinpoint the regulatory networks influenced by BET inhibition wikipedia.orgnih.gov.
Studies involving this compound have employed TF motif analysis to understand the downstream effects of BET inhibition on transcriptional regulation. For example, research integrating RNA-Seq and ChIP-Seq data in a Huntington's disease model treated with JQ1 identified potentially altered activity of transcription factors like the FOXO family mit.edu. In another study focusing on rheumatoid arthritis synovial fibroblasts, analysis of differentially accessible chromatin regions after this compound treatment revealed enrichment for motifs of AP-1 and IRF transcription factors near inflammatory genes, suggesting that this compound treatment prevented remodeling at these sites frontiersin.org.
Motif activity response analysis (MARA) has also been used to estimate the changes in activity of specific transcription factors upon this compound treatment based on gene expression data and predicted binding sites nih.govresearchgate.net. This type of analysis has identified TFs such as YY1, E2F3, LEF1, FOSL1, and ZNF281 as potentially involved in the transcriptional response to JQ1 nih.govresearchgate.net.
These findings underscore the complex interplay between BET proteins, this compound, and the broader network of transcription factors that govern gene expression.
Data Integration and Meta-Analysis of Public Datasets
Integrating data from multiple sources and performing meta-analyses of public datasets can provide a more robust and comprehensive understanding of this compound's effects. Public repositories such as the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA) contain vast amounts of high-throughput data from various studies nih.govresearchgate.net. By integrating and analyzing these diverse datasets, researchers can identify consistent patterns, validate findings across different experimental contexts, and uncover novel insights that might not be apparent from individual studies nih.govparadigm4.com.
Data integration approaches in this compound research can involve combining different types of omics data, such as transcriptomics, genomics (e.g., ChIP-Seq, ATAC-Seq), and potentially proteomics, to build a more complete picture of the molecular changes induced by the compound aai.orgnih.govresearchgate.netdiva-portal.org. For instance, integrating gene expression profiles with BRD2 and BRD4 binding data (cistromes) and chromatin accessibility information has been used to understand how this compound affects super-enhancer genes and alters the occupancy of critical transcription factors aai.org.
Meta-analysis techniques can be applied to synthesize results from multiple independent studies investigating this compound or BET inhibition in similar or different biological systems. This increases statistical power and helps to identify findings that are generally applicable or context-specific nih.govparadigm4.comeuropa.eu. While specific examples of large-scale meta-analyses solely focused on this compound across numerous public datasets were not prominently detailed in the search results, the principles of data integration and meta-analysis are increasingly applied in the broader field of BET inhibitor research to leverage the wealth of publicly available data and gain deeper biological insights nih.govresearchgate.netbiorxiv.org.
These integrated approaches are essential for moving towards a systems-level understanding of how this compound modulates complex biological processes and for identifying potential biomarkers or therapeutic targets.
Translational Research Considerations and Challenges for + -jq1
Limitations in Extrapolation of Preclinical Findings to Human Pathophysiology
Several factors contribute to the difficulty in extrapolating preclinical results with (+)-JQ1 to human conditions. These include inherent differences between animal models and human diseases, as well as the biological complexity and heterogeneity of human pathophysiology.
Biological Complexity and Heterogeneity of Human Diseases
Human diseases, particularly complex conditions like cancer and inflammatory disorders, exhibit significant biological complexity and heterogeneity at the molecular, cellular, and patient levels. This compound is a pan-BET inhibitor, meaning it targets multiple BET family proteins (BRD2, BRD3, BRD4, BRDT). wikipedia.orgnih.govresearchgate.net While this broad inhibition contributes to its preclinical efficacy, it can also lead to unintended effects on numerous genes and signaling pathways essential for normal cellular function and homeostasis, potentially increasing unpredictable side effects in humans. researchgate.net Furthermore, the specific genetic mutations, epigenetic alterations, and tumor microenvironment variations in individual patients can influence the response to BET inhibition, making it difficult to predict efficacy and identify responsive patient populations based solely on preclinical data. mdpi.comashpublications.org Acquired drug resistance in clinical trials further obstructs the efficacy of pan-BET selective inhibitors. mdpi.comresearchgate.netashpublications.org
Reproducibility and Validation of Published Research Findings
Ensuring the reproducibility and validation of preclinical research findings is critical for successful translation. Initiatives like the Reproducibility Project: Cancer Biology have undertaken efforts to replicate key experiments from high-profile studies on BET inhibitors, including those involving this compound, to assess the reliability of the initial findings. nih.govelifesciences.orgosf.io While some studies have successfully replicated core findings, such as the downregulation of MYC transcription by this compound in multiple myeloma cells, concerns about the broader reproducibility of cancer biology research highlight a general challenge in the field that impacts the confidence in translating specific preclinical results. nih.govelifesciences.org
Hurdles in Clinical Development and Funding Landscape
The path from promising preclinical compound to approved therapeutic is fraught with challenges in clinical development and securing adequate funding.
Cost Reduction Strategies for Clinical Investigations
The process of translating drug candidates from discovery to market is notably costly and inefficient, significantly impacted by high attrition rates during development tandfonline.comtandfonline.com. Exploring strategies to mitigate these costs in clinical investigations is crucial. One approach highlighted by the case study of this compound is the concept of open access in drug discovery. Making molecules like this compound openly available has been shown to increase uptake by a wider and more multidisciplinary research community tandfonline.comtandfonline.com. This broader engagement can lead to a more comprehensive understanding of the molecule's effects and potential uses, potentially accelerating translation times and reducing attrition rates in clinical trials tandfonline.com. By identifying non-viable candidates earlier in the preclinical or early clinical stages through widespread research, resources can be conserved, contributing to cost reduction in the later, more expensive phases of clinical investigation tandfonline.com. Furthermore, initiatives such as competitive voucher schemes designed to offset the cost of accessing advanced research infrastructure can also play a role in lowering financial barriers for researchers and small-to-medium enterprises engaged in translational research, indirectly supporting cost-effective clinical investigations bioplatforms.com.
Need for Robust Translational Infrastructure and Collaborative Efforts
Effective translation of scientific discoveries into clinical applications necessitates robust infrastructure and concerted collaborative efforts across various stakeholders. Translational research inherently involves bridging the gap between basic science and clinical medicine, requiring specialized resources and coordinated activities hepi.ac.ukkyushu-u.ac.jp. Challenges in this domain include scientific, regulatory, financial, infrastructural, and cultural obstacles that require innovative solutions and collective endeavors to overcome hepi.ac.uk.
Partnership Between Academia and Industry
Partnerships between academic institutions and industry are considered essential for accelerating the rate at which new discoveries are translated into products that can improve health nih.govesmo.orgnih.gov. Industry possesses the expertise and resources for developing new molecules for therapeutic use, while academia offers a wealth of talent and expertise crucial for realizing the clinical potential of novel agents esmo.org. Successful collaborations are built on shared interests, mutual gain, flexibility, and trust esmo.org. Initiatives such as dedicated grant programs for academic-industrial partnerships aim to bridge gaps in knowledge and experience by combining the strengths, laboratory resources, and know-how unique to each sector to advance translational research goals nih.gov. These alliances can help incentivize, de-risk, and facilitate research at the interface between academia and industry nih.gov. Organizations like EATRIS actively foster industry-academia collaborations by providing research services and connecting companies with academic expertise and facilities eatris.eu.
National-Level Clinical and Translational Research Capabilities
Strengthening national-level capabilities is vital for supporting comprehensive translational research, from early-phase studies to multi-institutional clinical trials. Countries are increasingly recognizing the importance of establishing dedicated translational research centers and networks to facilitate the application of basic science findings kyushu-u.ac.jp. These national infrastructures can provide support for various aspects of clinical research, including protocol writing, data management, statistical analysis, monitoring, and patient recruitment ncc.go.jp. They can also support multi-institutional and international investigator-initiated trials, which are often necessary for evaluating novel therapies in larger patient populations ncc.go.jp. Examples of such capabilities include national strategies aimed at promoting the practical application of groundbreaking technologies and creating support frameworks for the development of innovative pharmaceuticals and medical devices kyushu-u.ac.jp. Furthermore, national collaborative research infrastructure strategies can provide researchers with access to a wide range of cutting-edge capabilities spanning the entire translational pipeline, from molecular research to clinical trials bioplatforms.com.
Implications for Precision Oncology and Personalized Medicine
The research involving this compound and subsequent BET inhibitors has significant implications for precision oncology and personalized medicine. Precision medicine focuses on tailoring medical treatment to the individual characteristics of each patient, often based on the genetic, protein, and other molecular alterations in their disease cancer.org.
Studies with this compound have demonstrated its selective activity in certain cancer types and in tumors with specific molecular profiles. For instance, research in pancreatic cancer xenografts has shown that tumors with a "MYC-high" expression profile are more sensitive to this compound treatment compared to "MYC-low" tumors nih.govnih.gov. This finding suggests that molecular profiling, specifically assessing MYC expression levels, could potentially serve as a predictive marker for identifying patient subgroups likely to respond to BET inhibition nih.govnih.gov. Such predictive markers are fundamental to the practice of personalized medicine in oncology, enabling clinicians to select treatments that are most likely to be effective for an individual patient, thereby potentially improving outcomes and avoiding ineffective therapies cancer.org.
While this compound itself is not used clinically, its role as a prototype has paved the way for the development and clinical investigation of other BET inhibitors oup.comonclive.com. The ongoing clinical trials with these related compounds are exploring their efficacy in various cancers, including those characterized by specific genetic alterations or dependencies on BET proteins, such as NUT midline carcinoma wikipedia.orgonclive.com. This targeted approach aligns directly with the principles of precision oncology, where therapies are directed towards tumors with specific molecular vulnerabilities. The continued research stemming from the initial work with this compound contributes to the growing understanding of how to effectively target epigenetic regulators like BET proteins within the context of a patient's unique tumor biology, moving towards more individualized treatment strategies nih.govnih.gov.
Compound Information
Compound Name | PubChem CID |
This compound | 46907787 |
Research Findings Data Table
Cancer Type (Preclinical Models) | Key Finding Related to this compound Sensitivity | Relevant Molecular Marker/Context | Source(s) |
NUT Midline Carcinoma | Inhibits BRD4/BRD3 fusion oncogenes | BRD4 or BRD3 fusion genes | wikipedia.orgonclive.com |
Acute Myelogenous Leukemia (AML) | Highly sensitive to BET inhibitors | Not specified in snippet | wikipedia.org |
Multiple Myeloma (MM) | Highly sensitive to BET inhibitors; downregulates MYC | MYC-dependent | wikipedia.orgonclive.comnih.gov |
Acute Lymphoblastic Leukemia (ALL) | Highly sensitive to BET inhibitors | Not specified in snippet | wikipedia.orgnih.gov |
Pancreatic Adenocarcinoma | More sensitive in MYC-high tumors | MYC expression level | nih.govnih.gov |
Triple Negative Breast Cancer | Impairs response to hypoxia, downregulates CA9 and VEGF-A | Hypoxia-induced pathways | onclive.comnih.gov |
Osteosarcoma | Inhibits proliferation and survival (in vitro), enhanced by rapamycin (in vivo) | RUNX2 (direct target of BRD4 inhibition) | nih.gov |
Prostate Cancer cells (in vitro 2D/3D) | Enhances inhibition by docetaxel; impairs AR-mediated gene transcription | Aberrant AR signaling | nih.gov |
Future Directions in + -jq1 Research and Bet Inhibitor Development
Design and Synthesis of Next-Generation BET Inhibitors with Improved Properties
Building upon the structural insights provided by (+)-JQ1, the design and synthesis of next-generation BET inhibitors are focused on optimizing pharmacological attributes such as potency, selectivity, metabolic stability, and bioavailability acs.orgmdpi.com. Early BET inhibitors, including this compound, often faced limitations like short half-lives, which constrained their clinical utility wikipedia.orgmdpi.commdpi.com. Current research is dedicated to developing compounds with enhanced stability and more favorable pharmacokinetic profiles acs.orgmdpi.commdpi.com. This involves making structural modifications to the this compound scaffold or investigating entirely new chemical scaffolds capable of selectively targeting specific BET bromodomains (BD1 or BD2) or even individual BET proteins (BRD2, BRD3, BRD4) to potentially minimize off-target effects and improve efficacy in particular disease contexts mdpi.comresearchgate.net.
Development of BET Degraders (PROTACs) and Their Comparative Mechanisms
A significant area of progress is the development of BET degraders, such as Proteolysis Targeting Chimeras (PROTACs) mdpi.comfrontiersin.orgaacrjournals.orgresearchgate.net. In contrast to conventional inhibitors that block protein function, PROTACs are engineered to induce the degradation of target proteins by co-opting the cellular ubiquitin-proteasome system mdpi.comfrontiersin.orgresearchgate.net. A typical PROTAC comprises a ligand that binds to the protein of interest (a BET protein, often using a modified BET inhibitor like this compound as the warhead), a chemical linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel–Lindau (VHL) protein) mdpi.comaacrjournals.orgresearchgate.net.
Comparative studies have indicated that BET degraders can offer advantages over BET inhibitors, including increased potency, more sustained target suppression, and the capacity to overcome certain resistance mechanisms frontiersin.orgaacrjournals.orgnih.gov. BET degraders can lead to a more complete elimination of BET proteins and elicit distinct cellular responses compared to inhibitors, which primarily impede bromodomain function frontiersin.orgaacrjournals.org. For instance, studies have demonstrated that BET degraders can induce more potent apoptosis and exhibit superior activity in specific cancer models when compared to BET inhibitors frontiersin.orgaacrjournals.org.
Here is a comparison of mechanisms:
Feature | BET Inhibitors (e.g., this compound) | BET Degraders (PROTACs) |
---|---|---|
Mechanism | Competitively block bromodomain binding | Induce protein degradation via ubiquitination-proteasome |
Target Engagement | Transiently occupy bromodomain pocket | Catalytically induce degradation |
Effect on Protein Level | Generally no change or potential upregulation nih.gov | Significant reduction or complete eradication frontiersin.orgaacrjournals.org |
Cellular Outcome | Primarily cytostatic frontiersin.org | Can be more cytotoxic, inducing apoptosis frontiersin.orgaacrjournals.org |
Examples of BET degraders that utilize this compound or related BET inhibitor scaffolds include dBET1, dBET6, and MZ1 aacrjournals.org. These molecules link a BET binding motif to an E3 ligase ligand, showcasing the potential of this approach aacrjournals.org.
Strategies to Overcome Intrinsic and Acquired Resistance Mechanisms
The development of resistance to BET inhibitors, both inherent and acquired, represents a significant hurdle in their clinical application aacrjournals.orgnih.govbiorxiv.orgnih.govoncotarget.com. Future research is dedicated to deciphering the underlying mechanisms of resistance and devising strategies to circumvent them.
Mechanisms of resistance can encompass:
Strategies to overcome resistance include:
Identification of Novel Therapeutic Targets and Combination Partners
Beyond solely targeting BET proteins, research is actively identifying novel therapeutic targets and combination partners to amplify the efficacy of BET inhibition. This involves understanding the intricate transcriptional networks governed by BET proteins and pinpointing key nodes that, when targeted in conjunction with BET inhibition, yield synergistic anti-tumor effects.
Examples of potential combination partners include:
Identifying novel targets also involves exploring the context-specific dependencies created by BET inhibition in different cancer types aacrjournals.org.
Exploration of Broader Therapeutic Applications Beyond Oncology
While oncology has been a primary focus, the roles of BET proteins extend beyond cancer, suggesting broader therapeutic applications for this compound analogs and BET inhibitors acs.orgbmj.commdpi.com.
Potential non-oncology applications include:
Further research is necessary to fully delineate the therapeutic potential and safety profiles of BET inhibitors in these diverse indications.
Elucidation of Non-Canonical BET Protein Functions and JQ1 Interactions
Beyond their well-established role as readers of acetylated histones, BET proteins possess non-canonical functions and interact with non-histone proteins oup.comresearchgate.netnih.gov. Future research aims to fully elucidate these alternative roles and understand how this compound and its derivatives influence them.
Recent studies have uncovered unexpected interactions, such as the finding that this compound can act as a "molecular glue" to stabilize an interaction between BRD4 and the centromere protein CENP-B, impacting centromere cohesion biorxiv.orgbiorxiv.org. This is contrary to the canonical mechanism where this compound displaces BRD4 from chromatin hellobio.combiorxiv.org. Another non-canonical interaction involves the direct activation of the nuclear receptor PXR by both this compound and its BET-inactive enantiomer (−)-JQ1 oup.com. A comprehensive understanding of these non-canonical interactions is crucial for fully grasping the biological effects of BET inhibitors and for designing more specific therapies with reduced off-target effects.
Optimization of Pharmacokinetics and Drug Delivery Systems for this compound Analogs
The limited pharmacokinetic properties of early compounds like this compound, such as its short half-life and rapid clearance, necessitate the optimization of pharmacokinetics and the development of advanced drug delivery systems for next-generation BET inhibitors and degraders wikipedia.orgmdpi.commdpi.commdpi.com.
Strategies being explored include:
These efforts are critical for translating the preclinical promise of BET-targeted therapies into successful clinical applications.
Q & A
Q. How should researchers design studies to minimize this compound’s toxicity risks in early-phase trials?
- Methodological Answer : Use translational PK/PD modeling from preclinical toxicology data to set safe starting doses. Incorporate real-time pharmacovigilance (e.g., ECG monitoring for QT prolongation) and adaptive trial designs (e.g., Bayesian escalation). Prioritize patient stratification based on BET isoform expression .
Q. What frameworks guide the integration of this compound’s epigenetic effects into personalized medicine strategies?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparator, Outcome, Time) to define clinical endpoints. Use patient-derived xenografts (PDXs) for ex vivo drug testing and correlate with omics-based biomarkers (e.g., BET target gene signatures). Validate in basket trials targeting specific molecular subtypes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.